molecular formula C7H5ClN4 B1367122 3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS No. 29334-66-5

3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B1367122
CAS No.: 29334-66-5
M. Wt: 180.59 g/mol
InChI Key: KAGZGWUUTROZIC-UHFFFAOYSA-N
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Description

3-chloro-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-6-pyrazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZGWUUTROZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502656
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-66-5
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. This document moves beyond a simple recitation of facts to deliver a cohesive narrative on the compound's synthesis, structural characterization, physicochemical properties, and reactivity. By grounding theoretical knowledge in practical, field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile scaffold in the design and development of novel therapeutics. We will explore not only established experimental protocols but also the underlying scientific principles that govern the compound's behavior and utility as a key building block.

Introduction: Strategic Importance in Medicinal Chemistry

The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of drug development. Heterocyclic compounds form the backbone of a vast majority of marketed drugs, and among these, nitrogen-containing systems are preeminent. This compound emerges as a molecule of strategic importance, elegantly fusing two privileged heterocyclic systems: pyridazine and pyrazole.

  • The Pyridazine Moiety: Characterized by its adjacent nitrogen atoms, the pyridazine ring possesses a unique physicochemical profile. It has a significant dipole moment, which can facilitate beneficial π-π stacking interactions with biological targets, and its nitrogen atoms act as potent hydrogen bond acceptors. This dual hydrogen-bonding capacity is a critical feature for establishing strong and specific drug-target interactions[1].

  • The Pyrazole Moiety: Pyrazole and its derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[2]. Its inclusion in a larger scaffold introduces a versatile pharmacophoric element.

The combination of these two rings, linked and functionalized with a reactive chloro group, creates a scaffold that is primed for chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns. This guide will provide the core knowledge required to effectively utilize this compound.

Molecular Structure and Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is paramount for its successful application. The key physicochemical and structural data for this compound are summarized below.

Table 1: Core Physicochemical and Crystallographic Properties

Property Value Source(s)
IUPAC Name This compound N/A
CAS Number 29334-66-5 [3]
Molecular Formula C₇H₅ClN₄ [4]
Molecular Weight 180.60 g/mol [4]
Appearance Colorless needles [4]
Melting Point Not explicitly reported; expected to be a crystalline solid with a melting point >150 °C based on analogs. [5]
Solubility Soluble in ethanol; precipitates from aqueous solutions. [4]
Crystal System Triclinic [4]

| Space Group | P-1 |[4] |

structure cluster_pyridazine Pyridazine Ring cluster_pyrazole Pyrazole Ring C1 C N1 N C1->N1 N3 N C1->N3 N2 N N1->N2 C2 C N2->C2 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C4->C1 N4 N N3->N4 C5 CH N4->C5 C6 CH C5->C6 C7 CH C6->C7 C7->N3

Figure 1: 2D Structure of this compound.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of the title compound is the gateway to its use in research. The most direct and well-documented method involves the condensation of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon building block that generates the pyrazole ring.

Causality Behind Experimental Choices: The selected protocol utilizes malondialdehyde bis(diethylacetal) as the pyrazole precursor. In an acidic medium (catalyzed by acetic acid), the acetal is hydrolyzed in situ to form malondialdehyde. This highly reactive 1,3-dicarbonyl compound then readily undergoes a cyclocondensation reaction with the hydrazine moiety. Ethanol is chosen as the solvent for its ability to dissolve the reactants while allowing for precipitation of the final product upon the addition of water, simplifying the initial purification. The reaction is monitored by Thin Layer Chromatography (TLC), a crucial step to ensure the reaction has proceeded to completion before workup, preventing the isolation of starting materials.

Detailed Experimental Protocol[4]
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in 15 mL of ethanol.

  • Reagent Addition: While stirring continuously, add malondialdehyde bis(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the solution to reflux and maintain for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Product Isolation: After completion, allow the mixture to cool to room temperature. Precipitate the product by adding water.

  • Purification: Collect the precipitate by filtration and wash with water. The crude product can be further purified by recrystallization. In the cited procedure, colorless needles of the pure compound formed upon slow evaporation after initial drying[4].

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section details the definitive structural data from X-ray crystallography and provides an expert guide to the expected spectroscopic signatures.

Single-Crystal X-ray Analysis

The molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction[4].

Key Structural Insights:

  • Planarity: The molecule is almost perfectly planar, with a root-mean-square (r.m.s.) deviation of only 0.022 Å for all non-hydrogen atoms. The dihedral angle between the pyridazine and pyrazole rings is a mere 2.82°[4]. This planarity is a key feature for enabling effective π-π stacking interactions in a biological context.

  • Intermolecular Interactions: In the solid state, the crystal packing is stabilized by intermolecular C—H···N hydrogen bonds. These interactions form one-dimensional polymeric chains, demonstrating the compound's capacity for specific, directional non-covalent bonding[4].

Predictive Spectroscopic Analysis

While full spectral data is not available in the cited literature, a competent chemist can predict the expected spectroscopic fingerprint. This serves as a self-validating system for researchers to confirm their results.

  • Mass Spectrometry (MS):

    • Molecular Ion: The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺. Given the molecular formula C₇H₅ClN₄, the monoisotopic mass is 180.0203 Da. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine: an [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 ratio of intensity.

  • ¹H NMR Spectroscopy (¹H NMR):

    • The spectrum (in CDCl₃ or DMSO-d₆) should display five distinct signals in the aromatic region (approx. 6.5-9.0 ppm).

    • Pyrazole Protons (3H): Three signals are expected. One proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with its two neighbors. The other two pyrazole protons will appear as doublets of doublets.

    • Pyridazine Protons (2H): Two signals are expected, appearing as a pair of doublets with a characteristic coupling constant (J ≈ 9 Hz), consistent with ortho-coupling on the pyridazine ring.

  • ¹³C NMR Spectroscopy (¹³C NMR):

    • The spectrum should show 7 distinct signals for the 7 unique carbon atoms in the molecule, all expected in the aromatic region (approx. 110-160 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands corresponding to the functional groups present:

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

      • ~800-600 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a building block stems directly from its chemical reactivity. The C-Cl bond on the electron-deficient pyridazine ring is the primary site for chemical modification.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards SₙAr reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including:

  • Oxygen nucleophiles (e.g., alkoxides, phenoxides) to form ethers.

  • Nitrogen nucleophiles (e.g., amines, anilines) to generate amino-pyridazine derivatives.

  • Sulfur nucleophiles (e.g., thiolates) to produce thioethers.

This reactivity is the key to building molecular diversity from the core scaffold. Furthermore, the nitrogen atoms of the heterocyclic rings can act as ligands to coordinate with metal centers, as demonstrated in the synthesis of Ruthenium(II) complexes, opening applications in catalysis and materials science[6].

reactivity Potential Reactivity Pathways cluster_products start This compound product_O Ether Derivative start->product_O  + R-O⁻ (SₙAr) product_N Amine Derivative start->product_N  + R₂N-H (SₙAr) product_S Thioether Derivative start->product_S  + R-S⁻ (SₙAr) product_C Cross-Coupled Product start->product_C  + R-B(OH)₂ (Suzuki Coupling)

References

3-chloro-6-(1H-pyrazol-1-yl)pyridazine structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. We will delve into its structural characteristics, confirmed IUPAC nomenclature, and key physicochemical properties. A detailed, field-tested synthetic protocol is presented with mechanistic justifications for each step, reflecting an approach rooted in practical application and experimental integrity. Furthermore, this guide explores the compound's utility as a versatile chemical scaffold, highlighting its role in the development of novel therapeutics and functional organometallic complexes. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable insights.

Introduction: The Strategic Value of Pyridazine-Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic selection of core heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. The pyridazine ring, an electron-deficient diazine, offers a unique combination of properties that make it an advantageous bioisosteric replacement for phenyl rings or other azines.[1] Its distinct dipole moment and hydrogen bond accepting capabilities can enhance solubility and modulate molecular recognition interactions with biological targets.[1]

When coupled with a pyrazole moiety—another cornerstone heterocycle known for its diverse biological activities—the resulting scaffold, this compound, emerges as a highly valuable and versatile building block. The chlorine atom at the 3-position of the pyridazine ring serves as a synthetically tractable handle, enabling further molecular elaboration through various cross-coupling reactions. This guide elucidates the fundamental chemistry and practical applications of this important intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the bedrock of all subsequent research and development.

IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound is This compound . It is cataloged under several identifiers across major chemical databases, ensuring unambiguous reference.

IdentifierValueSource
Molecular Formula C₇H₅ClN₄[2][3]
Molecular Weight 180.60 g/mol [2]
CAS Number 29334-66-5[4][5]
Canonical SMILES C1=CN(N=C1)C2=NN=C(C=C2)Cl[6]
InChI InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H[3][6]
InChIKey KAGZGWUUTROZIC-UHFFFAOYSA-N[3]
Molecular Architecture and Physicochemical Properties

The molecular structure consists of a pyridazine ring and a pyrazole ring linked by a nitrogen-carbon bond.

Chemical structure of this compound Figure 1: 2D Structure of this compound.

Crystallographic studies reveal that the molecule is nearly planar, with a dihedral angle of only 2.82° between the two aromatic rings.[2][7] This planarity is a key structural feature that can influence crystal packing and intermolecular interactions, such as the C—H⋯N hydrogen bonds observed in its solid state, which form polymeric chains.[2][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process for its utilization. The chosen synthetic route must be robust, reproducible, and mechanistically sound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond between the two rings, identifying a pyridazine precursor and a pyrazole-forming reagent. This strategy leverages readily available starting materials.

Retrosynthesis Target This compound Disconnect C-N Bond (Ring Formation) Target->Disconnect Substrates 3-Chloro-6-hydrazinylpyridazine + Malondialdehyde equivalent Disconnect->Substrates

Caption: Retrosynthetic pathway for the target compound.

Field-Validated Experimental Protocol

This protocol is based on the successful synthesis reported in the literature, with added commentary from an application scientist's perspective to clarify the causality behind each step.[2]

Objective: To synthesize this compound via condensation and cyclization.

Materials:

  • 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol)

  • Malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol)

  • Ethanol (15 ml)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g) in ethanol (15 ml) in a round-bottom flask equipped with a magnetic stir bar.

    • Expertise & Experience: Ethanol is selected as the solvent due to its ability to dissolve the polar starting material and its suitable boiling point for reflux, facilitating the reaction without requiring excessively high temperatures that could lead to side products.

  • Addition of Pyrazole Precursor: While stirring continuously, add malondialdehyde bis(diethyl acetal) (0.327 g) dropwise to the solution.

    • Causality: Malondialdehyde bis(diethyl acetal) serves as a stable precursor to the highly reactive malondialdehyde. It hydrolyzes in situ under acidic conditions to generate the dialdehyde needed for the cyclization reaction. Dropwise addition helps to control the reaction rate and prevent potential polymerization of the aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.

    • Trustworthiness: The acid acts as a catalyst for two key steps: the hydrolysis of the acetal to the free aldehyde and the subsequent condensation reaction between the hydrazine and the aldehyde carbonyls, which forms the pyrazole ring. This is a self-validating system; the reaction will not proceed efficiently without the catalyst.

  • Thermal Promotion: Heat the solution to reflux for 2 hours.

    • Causality: Refluxing provides the necessary activation energy for the dehydration and cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe. The 2-hour duration is typically determined empirically through reaction monitoring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

    • Expertise & Experience: TLC is a rapid and indispensable tool to ensure the starting material has been consumed. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to achieve clear separation between the starting material and the product spot.

  • Product Precipitation and Isolation: After completion, allow the mixture to cool to room temperature. Induce precipitation by adding water.

    • Causality: The product is significantly less soluble in an ethanol/water mixture than in pure ethanol. The addition of water, an anti-solvent, forces the organic product to precipitate out of the solution, enabling its isolation.

  • Purification: Collect the precipitate by filtration, wash with water to remove any inorganic impurities, and dry. The reference notes that colorless needles of the product appeared upon evaporation.[2] For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

Applications in Scientific Research

The utility of this compound extends across multiple scientific domains.

A Core Scaffold in Drug Discovery

This molecule is frequently used as a foundational structure, or nucleus, for the synthesis of compound libraries.[2] The pyridazine core is recognized for its favorable properties in drug design, and the pyrazole moiety is a well-established pharmacophore.[1] The reactive chlorine atom allows for diversification of the scaffold, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of new derivatives in programs targeting kinases, receptors, and other disease-relevant proteins.

A Versatile Ligand in Coordination Chemistry

Beyond pharmaceuticals, the nitrogen atoms in both heterocyclic rings can act as coordination sites for metal ions. Research has demonstrated its use as a ligand in the synthesis of Ruthenium(II) organometallic complexes.[8] These complexes were prepared and characterized, with density functional theory (DFT) calculations performed to understand their electronic and structural properties, suggesting potential applications in catalysis or materials science.[8]

Advanced Characterization: Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed insight into the molecule's three-dimensional arrangement in the solid state.

Crystallographic ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.684 (3)
b (Å) 6.526 (3)
c (Å) 11.130 (6)
α (°) 83.00 (3)
β (°) 77.64 (2)
γ (°) 88.04 (3)
Volume (ų) 400.2 (4)
Data sourced from Ather et al. (2010).[2]

This data confirms the molecular connectivity and provides precise bond lengths and angles, serving as an authoritative reference for computational modeling and further structural studies.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

  • Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[9]

  • First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) before handling this compound.[4][9]

Conclusion

This compound stands out as a heterocyclic compound of high strategic importance. Its well-defined structure, accessible synthesis, and reactive functionality make it a valuable intermediate for both medicinal chemistry and materials science. The insights provided in this guide, from its fundamental properties to its practical synthesis and applications, are intended to empower researchers to leverage this versatile molecule in their scientific endeavors.

References

An In-Depth Technical Guide to Pyrazolyl Pyridazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of pyrazolyl pyridazine derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. We will delve into the core synthetic strategies, explore the diverse pharmacological landscape with a focus on anti-inflammatory applications, and provide detailed experimental protocols for researchers in the field of drug development.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, both pyrazole and pyridazine rings are considered "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Similarly, the pyridazine scaffold, a six-membered ring with two adjacent nitrogens, is integral to compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[4]

The strategic fusion of these two pharmacophores into a single molecular framework—a pyrazolyl pyridazine derivative—is a classic example of hybrid-based drug design. This approach aims to create novel chemical entities that may exhibit synergistic or additive biological effects, engage with multiple biological targets, or possess improved pharmacokinetic profiles compared to their individual components.[5] This guide will explore the successful application of this strategy, particularly in the development of potent anti-inflammatory agents.

PART 1: Synthetic Strategies and Methodologies

The synthesis of pyrazolyl pyridazine derivatives typically involves multi-step reactions, beginning with the construction of the individual heterocyclic cores, which are then coupled. A common and effective approach involves the cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds to form the pyrazole ring.[2]

A general workflow for synthesizing pyrazolyl pyridazine hybrids often starts from key intermediates that are then reacted to form the final fused or linked structures. For instance, a common pathway involves preparing a pyrazole intermediate (like an aminopyrazole or a pyrazolone) and a pyridazine intermediate separately, followed by a condensation reaction.[4][6]

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Coupling & Derivatization 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazolone Intermediate Pyrazolone Intermediate 1,3-Dicarbonyl->Pyrazolone Intermediate Cyclocondensation Aminopyrazole Intermediate Aminopyrazole Intermediate 1,3-Dicarbonyl->Aminopyrazole Intermediate Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazolone Intermediate Hydrazine Hydrate->Aminopyrazole Intermediate Final Pyrazolyl\nPyridazine Hybrids Final Pyrazolyl Pyridazine Hybrids Pyrazolone Intermediate->Final Pyrazolyl\nPyridazine Hybrids Reaction with Pyridazine Precursor & Substituted Aldehydes Aminopyrazole Intermediate->Final Pyrazolyl\nPyridazine Hybrids Reaction with Pyridazine Precursor & Substituted Aldehydes

Caption: General Synthetic Workflow for Pyrazolyl Pyridazine Derivatives.

Experimental Protocol: Synthesis of N-Substituted Benzylidene-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-ones

This protocol is adapted from methodologies described for creating pyrazole-pyridazine hybrids.[4] It outlines the final condensation step to yield the target compounds.

Rationale: This procedure utilizes a reflux reaction to facilitate the condensation between the pyrazolone-pyridazine intermediate and various substituted benzaldehydes. The acidic conditions, though sometimes minimal, can catalyze the reaction, leading to the formation of the benzylidene bridge.

Materials:

  • 4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one (Intermediate Compound 3 from[4])

  • Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one in 20 mL of absolute ethanol.

  • Addition of Reagents: Add 1.1 mmol of the desired substituted benzaldehyde to the flask. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 6-8 hours, stirring continuously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane 1:1). The disappearance of the starting material indicates reaction completion.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

PART 2: Pharmacological Profile and Mechanistic Insights

Pyrazolyl pyridazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.[6][7]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of research for these hybrids is in the development of anti-inflammatory agents.[8] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. However, non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) can lead to gastrointestinal side effects. Therefore, developing selective COX-2 inhibitors is a key therapeutic goal.

Pyrazolyl pyridazine derivatives have emerged as potent and selective COX-2 inhibitors.[4][5] In cellular models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, these compounds effectively suppress the production of key pro-inflammatory mediators.[5]

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Stimulates COX2_Pathway COX-2 Pathway Activation Macrophage->COX2_Pathway Prostaglandins Pro-inflammatory Mediators (PGE-2, TNF-α, IL-6, NO) COX2_Pathway->Prostaglandins Upregulates Production Inhibitor Pyrazolyl Pyridazine Derivatives Inhibitor->COX2_Pathway Inhibits Inflammation Inflammation Prostaglandins->Inflammation Promotes

Caption: Inflammatory Pathway and Site of Action for COX-2 Inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anti-inflammatory potency of these derivatives.[4][9]

  • Core Scaffold: Compounds featuring a pyrazolone skeleton generally exhibit more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold.[4]

  • Aromatic Substituents: The nature and position of substituents on the benzylidene ring are critical. For example, derivatives with a 3,4,5-trimethoxy substitution on the benzylidene moiety have shown exceptionally high COX-2 inhibitory action, often exceeding that of the reference drug celecoxib.[4][5] In contrast, a meta-hydroxy group on the same ring can lead to poor activity.[4]

  • Halogenation: The presence of a bromo group can also confer potent COX-2 inhibition, with some derivatives showing activity comparable to celecoxib.[5]

Quantitative Data: In Vitro COX-2 Inhibition

The following table summarizes the COX-2 inhibitory activity (IC₅₀ values) for selected pyrazolyl pyridazine derivatives, demonstrating the impact of structural modifications.

Compound IDKey Structural FeatureCOX-2 IC₅₀ (µM)Reference
5f Pyrazolone core, 3,4,5-trimethoxybenzylidene1.50[4]
6f Aminopyrazole core, 3,4,5-trimethoxybenzylidene1.15[4]
6e Aminopyrazole core, p-bromobenzylideneComparable to Celecoxib[4]
5a Pyrazolone core, m-hydroxybenzylidene>100 (Unpromising)[4]
Celecoxib Reference Drug1.83[4]

Lower IC₅₀ values indicate higher potency.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This enzyme inhibition assay is the gold standard for determining the potency and selectivity of potential anti-inflammatory drugs. It directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2 isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Pyrazolyl pyridazine derivatives)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at its various dilutions. Allow this mixture to pre-incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: Incubate for a further 10 minutes at 37°C, then stop the reaction by adding a solution of 1 M HCl.

  • Quantification of PGE₂: The amount of PGE₂ produced is proportional to the COX enzyme activity. Quantify the PGE₂ in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for PGE₂.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

Broader Pharmacological Spectrum

Beyond anti-inflammatory effects, pyrazolyl pyridazine derivatives and their parent pyrazoline structures are reported to possess a wide range of pharmacological properties, including:

  • Antimicrobial Activity: These compounds have shown activity against various bacterial and fungal strains.[6][10]

  • Anticancer Activity: Some derivatives have been investigated as potential anticancer agents, with activity reported against various cancer cell lines.[7][11]

  • Analgesic and Antidepressant Effects: The pyrazoline core is associated with analgesic, antidepressant, and MAO-inhibitory activities.[7][10]

  • Antiparkinsonian and Anticonvulsant Activity: Certain fused pyrazolopyridazine systems have been evaluated for their potential in treating neurological disorders.[6]

Conclusion and Future Directions

The hybrid scaffold of pyrazolyl pyridazine represents a highly successful strategy in medicinal chemistry. The fusion of these two privileged heterocycles has yielded derivatives with potent and selective COX-2 inhibitory activity, marking them as promising leads for the development of next-generation anti-inflammatory drugs with potentially improved safety profiles. The structure-activity relationship data clearly indicate that fine-tuning substituents on the core structure can dramatically enhance potency.

Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of the most potent leads.[5] Further exploration of their activity against other therapeutic targets is also warranted, given the broad biological spectrum associated with the parent pyrazole and pyridazine scaffolds. The continued investigation of these versatile compounds holds significant promise for addressing unmet needs in inflammation, oncology, and infectious diseases.

References

Discovery and history of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: From Synthesis to a Privileged Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will explore its seminal synthesis, detailed structural characterization, and its emergence as a versatile chemical scaffold. This document delves into the causal-driven experimental methodologies, the strategic importance of its structural features, and its application as a key intermediate in the synthesis of pharmacologically active agents.

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as starting points for drug discovery is relentless. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to impart a range of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1][2] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[3]

The fusion of these two privileged structures into a single molecule, this compound (C₇H₅ClN₄), creates a scaffold with significant potential. The pyridazine core provides a rigid backbone, while the pyrazole moiety offers additional points for molecular recognition. Crucially, the chlorine atom at the 3-position of the pyridazine ring acts as a versatile synthetic handle, allowing for a wide array of subsequent chemical modifications through nucleophilic substitution reactions. This guide traces the scientific journey of this compound from its initial synthesis and characterization to its current status as a valuable building block for researchers.

Foundational Synthesis and Structural Elucidation

The first detailed public synthesis and structural characterization of this compound was reported as a key nucleus for the synthesis of a broader series of pyrazolylpyridazine derivatives.[4][5] The synthetic approach is a classic and efficient example of heterocyclic ring formation.

Synthetic Pathway: A Causal-Driven Approach

The chosen synthetic route leverages the reactivity of a hydrazine precursor to construct the pyrazole ring. The starting material, 3-chloro-6-hydrazinylpyridazine, is strategically selected as it already contains the complete pyridazine core with a reactive hydrazinyl group positioned for cyclization.

The pyrazole ring is formed via a condensation reaction with malondialdehyde bis-(diethylacetal). Malondialdehyde or its acetal equivalent is a common C3 synthon used for constructing pyrazole rings with hydrazines. The use of an acid catalyst facilitates the reaction, which proceeds by nucleophilic attack of the hydrazine onto the carbonyl precursors, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3-chloro-6-hydrazinylpyridazine C Ethanol (Solvent) Acetic Acid (Catalyst) Reflux A->C B Malondialdehyde bis-(diethylacetal) B->C D This compound C->D Condensation & Cyclization Scaffold_Derivatization cluster_derivatives Potential Derivatives Core This compound (Core Scaffold) Reaction Nucleophilic Aromatic Substitution (SNAr at Chloro-position) Core->Reaction Amine Amine Derivatives (e.g., -NHR) Reaction->Amine + R-NH2 Ether Ether Derivatives (e.g., -OR) Reaction->Ether + R-OH Thioether Thioether Derivatives (e.g., -SR) Reaction->Thioether + R-SH Carbon C-C Coupled Derivatives (e.g., -Aryl, -Alkyl) Reaction->Carbon + Suzuki, etc.

References

3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Introduction

This compound is a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, it incorporates both a pyridazine and a pyrazole ring system. This unique structural arrangement makes it a valuable building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized for its ability to serve as a bioisosteric replacement for other aromatic systems and for its role in modulating the physicochemical properties of drug candidates.[1] Similarly, the pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The combination of these two heterocycles in a single, synthetically versatile molecule provides a powerful tool for medicinal chemists and drug development professionals.

This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, applications in drug discovery, and commercial availability.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are crucial for its proper handling, characterization, and use in synthetic applications. The compound is a solid at room temperature.

PropertyValueSource
CAS Number 29334-66-5[2][3]
Molecular Formula C₇H₅ClN₄[3]
Molecular Weight 180.59 g/mol [3]
InChI Key KAGZGWUUTROZIC-UHFFFAOYSA-N[3]
SMILES String Clc1ccc(nn1)-n2cccn2
Appearance Solid

Structural analysis has confirmed that the molecule is nearly planar, with a very small dihedral angle of 2.82 (5)° between the pyridazine and pyrazole rings.[4][5] This planarity is a key feature that can influence how the molecule interacts with biological targets, such as through π–π stacking interactions.[6]

Synthesis and Reaction Mechanism

The synthesis of this compound can be achieved through a reliable condensation and cyclization reaction. The primary route involves the reaction of 3-chloro-6-hydrazinylpyridazine with a malondialdehyde equivalent.

Experimental Protocol

A reported laboratory-scale synthesis provides a clear and reproducible method.[4]

  • Reactant Preparation: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml).

  • Reagent Addition: Add malondialdehyde bis-(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution while maintaining continuous stirring.

  • Catalysis: Add a few drops of acetic acid to the reaction mixture. Acetic acid serves as a catalyst to promote the condensation reaction between the hydrazine and the aldehyde precursor.

  • Reaction: Reflux the solution for 2 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, precipitate the product by adding water to the reaction mixture.

  • Purification: Filter the precipitate and dry it. The final product can be further purified by recrystallization from ethanol to yield colorless needles.[4][6]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-chloro-6-hydrazinylpyridazine F Condensation & Cyclization A->F B Malondialdehyde bis-(diethylacetal) B->F C Ethanol (Solvent) C->F D Acetic Acid (Catalyst) D->F E Reflux (2 hours) E->F G Precipitation & Filtration F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of the title compound.

Core Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in drug discovery. The chlorine atom on the pyridazine ring is a synthetically useful handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups and build molecular complexity.

Scaffold for Bioactive Molecules

The pyrazole-pyridazine core is a privileged scaffold in medicinal chemistry. Hybrid molecules containing both these pharmacophores have been designed and synthesized to target various biological pathways. For instance, novel pyrazole-pyridazine hybrids have been developed as selective COX-2 inhibitors, demonstrating significant anti-inflammatory potential.[7] In these designs, the core structure of this compound serves as the starting point, with the chloro group being replaced by other moieties to optimize binding affinity and selectivity for the target enzyme.

The nitrogen atoms in both the pyrazole and pyridazine rings can act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to protein targets.[1] This allows chemists to design molecules with specific interactions within a receptor's active site.

Logical Workflow for Drug Discovery Application

The diagram below outlines how this compound is utilized as a foundational scaffold for creating a library of diverse compounds for screening.

G cluster_library Diverse Building Blocks (R-Nu) A Core Scaffold This compound B Nucleophilic Substitution Reaction (at Chloro position) A->B G Library of Novel Pyrazole-Pyridazine Derivatives B->G C Amines (R-NH2) C->B D Thiols (R-SH) D->B E Alkoxides (R-O-) E->B F Other Nucleophiles F->B H Biological Screening (e.g., Enzyme Assays) G->H I Hit Identification & Lead Optimization H->I

Caption: Use as a scaffold in discovery chemistry.

Commercial Suppliers and Handling

This compound is available from several chemical suppliers that cater to the research and development market. When purchasing, researchers should note that some suppliers provide this compound as part of a collection for early discovery research and may not include detailed analytical data, placing the responsibility on the buyer to confirm identity and purity.

SupplierNotes
Sigma-Aldrich (Merck) Listed as an "AldrichCPR" product for early discovery research.[8]
Parchem A supplier of specialty chemicals, listing the compound by CAS number.[2]
CymitQuimica Distributes the compound for laboratory use.[3]

Storage and Handling: As with most chlorinated heterocyclic compounds, this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a key enabler for innovation in medicinal chemistry. Its well-defined synthesis, characterized structure, and, most importantly, its synthetically versatile nature make it an invaluable scaffold. For researchers and scientists in drug development, this molecule offers a reliable starting point for the rational design and synthesis of novel therapeutic agents, particularly in areas such as anti-inflammatory and oncology research. Its continued availability and study will undoubtedly contribute to the discovery of future medicines.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (CAS No. 29334-66-5).[1][2] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete set of publicly available experimental spectra, this guide leverages predicted data, supported by empirical data from analogous structures and foundational spectroscopic principles. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

The fusion of pyridazine and pyrazole rings in this compound creates a unique scaffold with significant potential in various scientific domains. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, pyrazole moieties are prevalent in numerous pharmaceuticals. The presence of a reactive chlorine atom further enhances its utility as a versatile intermediate for the synthesis of more complex molecules.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques are the primary tools for achieving this, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide is structured to walk the user through the interpretation of the key spectroscopic data for this compound, explaining the causality behind the expected spectral features.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for this compound used throughout this guide are presented below.

Figure 1: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra and their interpretation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Spectrum: Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.60Doublet of doubletsJ ≈ 0.5, 2.51HH3'Downfield due to proximity to two nitrogen atoms in the pyrazole ring.
~8.10DoubletJ ≈ 9.01HH5Deshielded by the adjacent nitrogen and the pyrazole substituent.
~7.80Doublet of doubletsJ ≈ 0.5, 1.51HH5'Typical chemical shift for a proton in a pyrazole ring.
~7.65DoubletJ ≈ 9.01HH4Shielded relative to H5 due to its position further from the electronegative pyrazole ring.
~6.55Triplet (dd)J ≈ 2.01HH4'Shielded proton in the pyrazole ring, coupled to both H3' and H5'.

In-depth Analysis:

  • Pyridazine Ring Protons (H4, H5): The two protons on the pyridazine ring, H4 and H5, are expected to appear as an AX spin system, exhibiting a characteristic doublet for each with a large ortho-coupling constant (J ≈ 9.0 Hz). The proton H5 is anticipated to be at a lower field (more deshielded) than H4 due to the deshielding effect of the adjacent pyrazole ring and the N1 atom.

  • Pyrazole Ring Protons (H3', H4', H5'): The three protons on the pyrazole ring will also show distinct signals. H3' is expected to be the most deshielded due to its proximity to both nitrogen atoms. H5' will be at a slightly higher field, and H4' will be the most shielded. They will exhibit characteristic coupling patterns: H3' and H5' as doublets of doublets (due to small couplings to H4' and each other), and H4' as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

¹³C NMR Spectrum: Interpretation

The predicted proton-decoupled ¹³C NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C6Attached to two nitrogen atoms (one in the pyridazine ring and one from the pyrazole).
~152.0C3Attached to the electronegative chlorine atom and a nitrogen atom.
~143.0C3'Deshielded carbon in the pyrazole ring adjacent to two nitrogen atoms.
~132.0C5Aromatic carbon in the pyridazine ring.
~128.0C5'Carbon in the pyrazole ring.
~122.0C4Aromatic carbon in the pyridazine ring.
~110.0C4'Shielded carbon in the pyrazole ring.

In-depth Analysis:

  • Pyridazine Ring Carbons (C3, C4, C5, C6): The chemical shifts of the pyridazine carbons are influenced by the substituents. C3 and C6, being directly attached to electronegative atoms (Cl and N, respectively), are expected to be the most downfield. C4 and C5 will appear at higher fields.

  • Pyrazole Ring Carbons (C3', C4', C5'): The chemical shifts of the pyrazole carbons are well-established. C3' and C5' are typically found at lower fields than C4'.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-Cl bond.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretching
1600-1450Medium-StrongC=C and C=N stretching in aromatic rings
1400-1200MediumIn-plane C-H bending
1100-1000MediumPyridazine and pyrazole ring breathing modes
850-750StrongOut-of-plane C-H bending
750-700StrongC-Cl stretching

In-depth Analysis:

  • Aromatic C-H Stretching: The presence of aromatic rings is confirmed by the C-H stretching vibrations typically observed just above 3000 cm⁻¹.

  • Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridazine and pyrazole rings.

  • C-Cl Stretching: A strong absorption in the 750-700 cm⁻¹ region is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is likely to cause more fragmentation.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₅ClN₄, with a monoisotopic mass of approximately 180.02 Da.[3] The mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Proposed Fragmentation Pathway:

G M [C7H5ClN4]+. m/z = 180/182 F1 [C7H5N4]+. m/z = 145 M->F1 - Cl F2 [C4H3ClN2]+. m/z = 114/116 M->F2 - C3H2N2 F4 [C4H3N2]+. m/z = 79 F1->F4 - N2 F3 [C3H2N2]+. m/z = 66 F2->F3 - Cl

References

The Pyrazolylpyridazine Core: A Technical Guide to Reactivity and Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolylpyridazine scaffold represents a privileged heterocyclic motif with significant therapeutic potential. Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridazine ring, govern its reactivity and stability—critical parameters that dictate its suitability as a drug candidate. This in-depth technical guide provides a comprehensive overview of the chemical behavior of the pyrazolylpyridazine core, offering field-proven insights into its synthesis, functionalization, and stability profile.

Introduction: The Strategic Importance of the Pyrazolylpyridazine Core

The pyrazolylpyridazine nucleus is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The arrangement of nitrogen atoms in this bicyclic system creates a unique distribution of electron density, which is fundamental to its chemical reactivity and its ability to interact with biological targets. Understanding the interplay between the pyrazole and pyridazine rings is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Pyrazolylpyridazine Core

The construction of the pyrazolylpyridazine framework can be achieved through several synthetic strategies, primarily involving the condensation of a pyrazole precursor with a 1,4-dicarbonyl compound or its equivalent. A common and versatile method involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole ring, which is then further elaborated to construct the pyridazine ring.[4][5]

Representative Synthetic Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyridazine

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-d]pyridazin-7(6H)-one derivative, a common structural motif in bioactive compounds.[6][7]

Step 1: Synthesis of the Pyrazole Intermediate

  • To a solution of an appropriate arylhydrazine (1.0 eq.) in ethanol, add acetylacetone (1.1 eq.).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude 4-acetyl pyrazole derivative by recrystallization or column chromatography.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyridazine Core

  • Dissolve the 4-acetyl pyrazole intermediate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazolo[3,4-d]pyridazin-7(6H)-one.

Reactivity of the Pyrazolylpyridazine Core

The reactivity of the pyrazolylpyridazine core is a nuanced interplay of the electronic characteristics of its constituent rings. The pyrazole ring is generally susceptible to electrophilic attack, while the electron-deficient pyridazine ring is more prone to nucleophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially on the electron-rich pyrazole ring. The position of substitution is dictated by the directing effects of the existing substituents and the nitrogen atoms in the pyrazole ring. Computational studies, including Density Functional Theory (DFT), can predict the most likely sites of electrophilic attack by analyzing the highest occupied molecular orbital (HOMO) and the distribution of electron density.[8][9][10]

Nucleophilic Aromatic Substitution

The pyridazine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). Halogenated pyrazolylpyridazines are particularly useful substrates for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates. The positions ortho and para to the ring nitrogens are the most activated sites for nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of the pyrazolylpyridazine core.[4] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Cycloaddition Reactions

The pyridazine moiety can participate in Diels-Alder reactions, acting as the diene component. This reactivity provides a pathway to more complex, fused heterocyclic systems.

Stability of the Pyrazolylpyridazine Core

The stability of a drug candidate under physiological and storage conditions is a critical determinant of its therapeutic viability. The pyrazolylpyridazine core generally exhibits good stability, which is a prerequisite for its widespread use in medicinal chemistry. However, a thorough evaluation of its stability profile is essential during drug development.

Hydrolytic Stability

The hydrolytic stability of pyrazolylpyridazine derivatives is assessed by subjecting the compound to a range of pH conditions (typically pH 4, 7, and 9) at controlled temperatures. The rate of degradation is monitored over time using a stability-indicating analytical method, such as high-performance liquid chromatography (HPLC).

Thermal Stability

Thermal stability is evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide information on the decomposition temperature and phase transitions of the compound.

Oxidative and Reductive Stability

The susceptibility of the pyrazolylpyridazine core to oxidation and reduction is investigated by treating the compound with oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The degradation products are then identified to understand the potential metabolic pathways.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of a pyrazolylpyridazine derivative under stressed conditions.[11][12]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

    • Photostability: Expose a solution of the compound to UV light.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

  • Characterization of Degradants: If significant degradation is observed, the degradation products should be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).[13][14]

Spectroscopic and Physicochemical Characterization

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of pyrazolylpyridazine derivatives. The chemical shifts of the protons and carbons in the heterocyclic rings are sensitive to the electronic environment and the nature of the substituents.[15][16][17][18]

  • ¹H NMR: Protons on the pyrazole ring typically resonate in the range of δ 7.0-8.5 ppm, while those on the pyridazine ring appear at slightly lower field, often between δ 8.0-9.5 ppm, due to the deshielding effect of the nitrogen atoms.

  • ¹³C NMR: The carbon signals for the pyrazolylpyridazine core are typically observed in the aromatic region of the spectrum (δ 110-160 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyrazolylpyridazine derivatives, which aids in their identification and structural confirmation.

Physicochemical Properties

Key physicochemical properties such as pKa and logP are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[19][20] These parameters are influenced by the substitution pattern on the pyrazolylpyridazine core.

PropertyDescriptionImportance in Drug Development
pKa The acid dissociation constant, indicating the extent of ionization at a given pH.Influences solubility, permeability, and receptor binding.
logP The partition coefficient between octanol and water, a measure of lipophilicity.Affects membrane permeability, protein binding, and metabolic stability.

Computational Insights into Reactivity and Stability

Computational chemistry provides powerful tools to rationalize and predict the reactivity and stability of the pyrazolylpyridazine core. DFT calculations can be employed to determine the electronic structure, including the energies and distributions of the HOMO and LUMO, which are key indicators of reactivity.[21] Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Furthermore, computational methods can be used to model degradation pathways and predict the stability of different derivatives.[10][22]

Reactivity_Prediction Computational Workflow for Reactivity & Stability Prediction cluster_input Input cluster_computation Computational Analysis cluster_output Predicted Properties Pyrazolylpyridazine Pyrazolylpyridazine Structure DFT DFT Calculation (e.g., B3LYP/6-31G*) Pyrazolylpyridazine->DFT HOMO_LUMO HOMO/LUMO Analysis DFT->HOMO_LUMO MEP MEP Mapping DFT->MEP Degradation Degradation Pathway Modeling DFT->Degradation Reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) HOMO_LUMO->Reactivity MEP->Reactivity Stability Stability Prediction (Degradation Products) Degradation->Stability

Caption: Computational workflow for predicting reactivity and stability.

Conclusion

The pyrazolylpyridazine core is a versatile and valuable scaffold in modern drug discovery. A thorough understanding of its reactivity and stability is essential for the successful design and development of new therapeutic agents. By leveraging a combination of synthetic chemistry, analytical techniques, and computational modeling, researchers can effectively navigate the chemical landscape of this important heterocyclic system to unlock its full therapeutic potential. This guide provides a foundational framework for professionals in the field, enabling them to make informed decisions and accelerate the journey from hit to lead and beyond.

References

An In-depth Technical Guide to the Molecular Planarity of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative of Planarity

In the fields of medicinal chemistry and materials science, the three-dimensional conformation of a molecule is paramount. It dictates how a molecule interacts with its environment, be it a biological receptor or an adjacent molecule in a crystal lattice. Planarity, or the lack thereof, is a fundamental structural characteristic that governs key intermolecular forces, including π–π stacking and hydrogen bonding. This guide provides a comprehensive analysis of the molecular planarity of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic scaffold of significant interest. We will dissect the theoretical underpinnings of its structure, examine definitive experimental evidence, and explore the functional implications of its near-planar geometry.

Theoretical Framework: An Inherent Predisposition for Planarity

The structure of this compound is composed of two linked aromatic heterocyclic rings: a pyridazine ring and a pyrazole ring.

  • Pyridazine: A six-membered aromatic ring containing two adjacent nitrogen atoms. Its aromaticity necessitates a planar conformation to enable the delocalization of π-electrons across the ring.

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. Like pyridazine, its aromatic character strongly favors a planar geometry.

When these two planar rings are joined by a single C-N bond, the primary determinant of the overall molecular planarity becomes the dihedral angle between the planes of the two rings. A dihedral angle approaching 0° signifies a high degree of co-planarity, while an angle approaching 90° indicates perpendicularity. Theoretically, a co-planar arrangement is favored as it maximizes the potential for π-system conjugation across the bridging bond, although this can be counteracted by steric hindrance between atoms on adjacent rings. For the title molecule, the potential for steric clash is minimal, suggesting a low-energy, near-planar conformation is highly probable.

The Definitive Evidence: Single-Crystal X-ray Diffraction (SCXRD)

The most unambiguous method for determining the solid-state structure of a molecule is Single-Crystal X-ray Diffraction (SCXRD). This technique provides precise atomic coordinates, from which planarity can be quantitatively assessed.

The crystal structure of this compound has been resolved and reported, providing definitive proof of its conformation.[1][2] The key findings from this crystallographic analysis confirm the molecule is almost planar .[1][2] The dihedral angle between the pyridazine and pyrazole rings is a mere 2.82(5)°.[1][2] Furthermore, the root-mean-square (r.m.s.) deviation of all non-hydrogen atoms from a calculated mean plane is only 0.022 Å, a value indicating negligible deviation from planarity.[1][2]

Table 1: Crystallographic Data for this compound
ParameterValueSource
Chemical FormulaC₇H₅ClN₄[1]
Molecular Weight180.60 g/mol [1]
Crystal SystemTriclinic[1]
Space GroupP-1[1]
Dihedral Angle 2.82(5)° [1][2]
R.M.S. Deviation 0.022 Å [1][2]

These crystallographic results are not merely observational; they are the consequence of stabilizing intermolecular forces within the crystal lattice. The study reports that molecules are linked into one-dimensional polymeric chains through C—H···N intermolecular hydrogen bonds.[1] This type of ordered packing is facilitated by the molecule's planar shape, allowing for efficient and energetically favorable arrangements in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The generation of such definitive data follows a rigorous and self-validating workflow.

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent. For the title compound, colorless needles were obtained through evaporation of an ethanol/water mixture following synthesis.[1]

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A detector, such as a CCD, collects the diffraction pattern as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods (e.g., using software like SHELXS).[1]

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., using software like SHELXL).[1] This iterative process optimizes atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated using metrics like the R-factor and goodness-of-fit (S). The refined coordinates are then used to calculate geometric parameters, including bond lengths, bond angles, and the crucial dihedral angles that define molecular planarity.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis crystal_growth Crystal Growth synthesis->crystal_growth Purification data_collection X-ray Data Collection crystal_growth->data_collection Mounting structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Diffraction Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Initial Model validation Validation & Analysis (e.g., PLATON) refinement->validation Refined Model final_report Final Report: - Dihedral Angle - R.M.S. Deviation - Bond Lengths validation->final_report Geometric Data

Caption: Workflow for determining molecular structure via SCXRD.

The Impact of Substitution: A Case Study

To appreciate the delicate balance of forces governing planarity, it is instructive to compare the title compound with a substituted analogue. The crystal structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has also been determined.[3][4]

Table 2: Comparison of Unsubstituted vs. Dimethyl-Substituted Compound
ParameterThis compound3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Dihedral Angle 2.82(5)°[1][2]6.25(9)°[3][4]
R.M.S. Deviation 0.022 Å[1][2]0.070 Å[3][4]

The addition of two methyl groups to the pyrazole ring introduces significant steric bulk. This steric hindrance forces the two rings to twist relative to each other to find a lower energy conformation, more than doubling the dihedral angle. This comparison powerfully illustrates that while the core scaffold is inherently near-planar, this conformation can be readily modulated by substitution, a key principle in rational drug design.

Functional Implications of Near-Planarity

The established near-planar geometry of this compound is not an academic curiosity; it is a critical feature that informs its potential applications.

  • Drug Discovery: Planar, aromatic structures are adept at participating in π–π stacking interactions .[5] These non-covalent interactions are crucial for the recognition and binding of ligands to biological targets, such as the aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) commonly found in enzyme active sites or receptor pockets. The defined, rigid, and planar nature of the molecule reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.[6]

  • Materials Science & Crystal Engineering: The ability of planar molecules to pack efficiently is a cornerstone of crystal engineering. The observed formation of hydrogen-bonded polymeric chains is a direct result of the molecule's planarity, which allows for close, ordered approaches between adjacent molecules.[1] This predictable packing can be exploited to design materials with specific electronic or optical properties.

pi_stacking cluster_0 Molecule A cluster_1 Molecule B (or Protein Residue) a1 Pyridazine-Pyrazole b1 Aromatic System a1->b1 π-π Interaction (~3.6 Å)

Caption: π–π stacking enabled by planar aromatic systems.

Conclusion

References

Methodological & Application

The Versatility of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolyl-Pyridazine Scaffold

The relentless pursuit of novel therapeutic agents and advanced materials has placed a significant premium on the development of versatile and readily functionalizable heterocyclic scaffolds. Among these, the pyrazolyl-pyridazine core has emerged as a privileged motif, featuring prominently in a diverse array of biologically active compounds. The unique electronic properties and conformational pre-organization endowed by this fused heterocyclic system make it an attractive framework for modulating interactions with biological targets. At the heart of unlocking the synthetic potential of this scaffold lies the strategic use of key intermediates. This application note provides a detailed guide to the use of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a pivotal building block for the synthesis of a wide range of complex organic molecules.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into its preparation and explore its application in cornerstone reactions of modern synthetic chemistry, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols are provided to empower researchers to confidently incorporate this valuable intermediate into their synthetic workflows.

Physicochemical Properties and Handling

This compound (C₇H₅ClN₄) is a stable, crystalline solid.[1] Its structure, featuring a planar arrangement of the pyrazole and pyridazine rings, has been confirmed by single-crystal X-ray diffraction.[1][2]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular FormulaC₇H₅ClN₄[1]
Molecular Weight180.60 g/mol [1]
AppearanceColorless needles[2]
Melting PointNot explicitly stated, but synthesized as a solid
SolubilitySoluble in organic solvents like ethanol and xylene[2]

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of the Intermediate

The preparation of this compound is readily achievable from commercially available starting materials. A common and efficient method involves the condensation of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon synthon, such as malondialdehyde bis(diethyl acetal).[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by Ather et al.[2]

Materials:

  • 3-chloro-6-hydrazinylpyridazine

  • Malondialdehyde bis(diethyl acetal)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

  • To the stirred solution, add malondialdehyde bis(diethyl acetal) (1.0 eq) dropwise.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by the slow addition of distilled water with stirring.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to yield this compound as a crystalline solid.

Synthetic Applications: A Hub for Molecular Diversification

The strategic placement of a chloro substituent on the pyridazine ring renders this compound an excellent substrate for a variety of functionalization reactions. The electron-deficient nature of the pyridazine ring activates the chlorine atom for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] this compound serves as a versatile coupling partner in two of the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[1] This reaction is widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

dot

Suzuki_Miyaura_Coupling substrate This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) substrate->catalyst Oxidative Addition boronic_acid R-B(OH)₂ boronic_acid->catalyst product 3-Aryl-6-(1H-pyrazol-1-yl)pyridazine catalyst->product Reductive Elimination base Base (e.g., Na₂CO₃, K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->catalyst

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of chloropyridazines and other chloro-N-heterocycles.[1][4]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous base)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.[5][6] This reaction has revolutionized the synthesis of anilines and other arylamines, which are critical components of numerous pharmaceuticals.

dot

Buchwald_Hartwig_Amination substrate This compound catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) substrate->catalyst Oxidative Addition amine R¹R²NH amine->catalyst product 3-(R¹R²N)-6-(1H-pyrazol-1-yl)pyridazine catalyst->product Reductive Elimination base Base (e.g., NaOtBu, K₃PO₄) base->catalyst solvent Solvent (e.g., Toluene, Dioxane) solvent->catalyst

Caption: Generalized workflow for the Buchwald-Hartwig amination.

This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of related chloro-heterocycles.[7][8]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-1.5 eq relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired aminated product.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the pyridazine ring nitrogen atoms facilitates nucleophilic aromatic substitution (SNAAr) at the C3 position. This provides a classical yet powerful method for introducing a variety of nucleophiles, particularly amines.

This protocol is based on the procedure for the reaction of this compound with aniline.

Materials:

  • This compound

  • Amine (primary or secondary) (1.0-2.0 eq)

  • Solvent (e.g., xylene, DMSO, NMP)

  • Optional: Base (e.g., K₂CO₃, Et₃N) if the amine salt is not desired.

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask fitted with a reflux condenser.

  • Add the amine (1.0-2.0 eq).

  • Heat the reaction mixture to reflux (or 100-150 °C) for 12-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform) to obtain the pure N-substituted-6-(1H-pyrazol-1-yl)pyridazin-3-amine.

Conclusion: A Versatile Intermediate for Discovery

This compound has demonstrated its value as a highly versatile and strategic intermediate in organic synthesis. Its facile preparation and the reactivity of the chloro substituent open up a plethora of possibilities for molecular elaboration. The detailed protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable and reproducible methods for the synthesis of a diverse range of pyrazolyl-pyridazine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, and the ability to efficiently synthesize them is paramount to advancing these fields. This application note serves as a practical guide for researchers seeking to leverage the synthetic potential of this compound in their discovery programs.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pyridazine core is a privileged scaffold in pharmacology, and its functionalization is a key strategy in the synthesis of novel therapeutic agents.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles, catalyst selection rationale, and optimization strategies necessary for successfully coupling this challenging heteroaryl chloride. Detailed, field-tested protocols using both standard and advanced catalytic systems are provided, alongside troubleshooting advice to address common experimental hurdles.

Introduction: The Strategic Value of the Pyrazolyl-Pyridazine Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[4][5] Within drug discovery, this reaction is instrumental in the elaboration of heterocyclic cores. The this compound moiety is a particularly valuable building block.[6][7] It combines the electron-deficient pyridazine ring, known to modulate solubility and engage in hydrogen bonding, with the versatile pyrazole group, a common pharmacophore.[3]

However, the use of heteroaryl chlorides as coupling partners presents a distinct challenge compared to their bromide or iodide analogs due to the strength and inertness of the C-Cl bond.[8][9] Activating this bond for oxidative addition to the palladium catalyst is often the rate-limiting step and requires carefully selected, highly active catalyst systems.[10] These notes provide the necessary expertise to navigate these challenges and effectively utilize this substrate to generate diverse libraries of 3-aryl-6-(1H-pyrazol-1-yl)pyridazines.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The process is a sequence of three primary steps that continuously regenerate the active palladium(0) catalyst.[1][10]

  • Oxidative Addition: The cycle begins with the insertion of a low-valent Pd(0) species into the carbon-chlorine bond of the this compound. This is the most demanding step for chloro-substrates and forms a Pd(II) complex. The electron-deficient nature of the pyridazine ring can aid this process relative to more electron-rich systems.[2]

  • Transmetalation: The boronic acid coupling partner is activated by a base to form a more nucleophilic boronate species. This organoboronate then transfers its organic moiety to the Pd(II) complex, displacing the chloride and forming a new diorganopalladium(II) intermediate.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl (Substrate) pd2_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ + Base diorgano_pd2 Ar-Pd(II)L₂-R transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Core Components and Optimization Strategy

The success of coupling this compound is critically dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used [e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃], the true catalyst is the Pd(0) species, often formed in situ from a Pd(II) precatalyst.

  • Ligand (The Decisive Factor): For challenging chloro-heterocycles, the ligand is paramount.

    • Traditional Phosphines (e.g., PPh₃): Can be effective but often require high temperatures and catalyst loadings.[2][11]

    • Bulky, Electron-Rich Phosphines: This class of ligands is the gold standard for activating C-Cl bonds. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and related structures are highly effective as their steric bulk and electron-donating properties promote both the oxidative addition and the final reductive elimination steps.[12][13]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for difficult couplings.[14]

  • Base: The base serves two primary functions: it activates the boronic acid by forming a boronate complex and neutralizes any acidic byproducts. The choice of base can dramatically influence reaction efficiency.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, often in aqueous solvent mixtures. Cesium carbonate is more soluble and often provides better results for difficult substrates.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions with advanced ligands for coupling chlorides.[12]

  • Solvent: The solvent system must solubilize all components and be stable at the required reaction temperature. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often with water as a co-solvent when using carbonate bases.[2][4]

Table 1: Guide to Reaction Component Selection
ComponentStandard Conditions (Initial Screening)High-Efficiency Conditions (For Challenging Substrates)Rationale for High-Efficiency Choice
Pd Source Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf)Pd(OAc)₂ (1-2 mol%) or a precatalyst like XPhos Pd G3 (1-2 mol%)Precatalysts offer better air stability and ensure efficient generation of the active Pd(0)L species.
Ligand Triphenylphosphine (PPh₃) (if not part of the Pd source)XPhos, SPhos, or other biaryl phosphines (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[12]
Base Na₂CO₃ or K₂CO₃ (2-3 equivalents)K₃PO₄ (2-3 equivalents)K₃PO₄ is often superior for activating C-Cl bonds, especially in anhydrous organic solvents.[12]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OAnhydrous 1,4-Dioxane or TolueneAnhydrous conditions prevent competitive protodeboronation of the boronic acid, a common side reaction.[15]
Temperature 80 - 110 °C80 - 110 °C (often effective at the lower end)Advanced catalysts are more active, often allowing for lower reaction temperatures, which can improve functional group tolerance.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving palladium catalysts and air-sensitive ligands should be performed under an inert atmosphere (Nitrogen or Argon).

Workflow Overview

Workflow setup 1. Reaction Setup (Add Substrate, Boronic Acid, Base, Solvent) degas 2. Degassing (Inert Atmosphere Purge) setup->degas catalyst 3. Catalyst Addition (Add Pd Source & Ligand) degas->catalyst reaction 4. Heating & Monitoring (Stir at Temp, Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for Suzuki coupling.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a robust starting point for general screening with a variety of arylboronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq.)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Reaction Vessel (e.g., microwave vial or Schlenk tube) with a stir bar

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

  • Add the 1,4-dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, quickly add the Pd(PPh₃)₄ catalyst.

  • Reseal the vessel tightly and place it in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash it sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Protocol 2: High-Efficiency Conditions with an XPhos-Based Catalyst

This protocol is recommended for less reactive arylboronic acids, sterically hindered substrates, or when higher yields are desired.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid or Pinacol Ester (1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.044 eq., 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq.)

  • Anhydrous 1,4-Dioxane

  • Reaction Vessel (e.g., oven-dried Schlenk tube) with a stir bar

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), combine Pd(OAc)₂, XPhos, and a stir bar.

  • Add the this compound, the arylboronic acid/ester, and the finely ground K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS (typically faster, 1-12 hours).

  • Upon completion, cool to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be directly purified by flash column chromatography as described in Protocol 1. Alternatively, an aqueous work-up (as in steps 7-9 of Protocol 1) can be performed if the product has good solubility and stability.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. C-Cl bond is not activating. 3. Impure reagents or solvents.1. Ensure thorough degassing and maintain a strict inert atmosphere. 2. Switch to a more active ligand system (e.g., from PPh₃ to XPhos). Increase temperature. 3. Use high-purity, anhydrous solvents and fresh reagents.
Protodeboronation (Boronic acid is consumed, but starting material remains)1. Presence of water or protic impurities. 2. Reaction is too slow, allowing decomposition. 3. Base is too weak or reaction temperature too high.1. Use anhydrous solvents and K₃PO₄. Use a boronic pinacol ester instead of the acid. 2. Increase catalyst loading or switch to a more active catalyst to accelerate the desired coupling.
Homocoupling (Formation of Biaryl from boronic acid)1. Oxygen present in the reaction mixture. 2. Catalyst system promotes homocoupling.1. Improve degassing procedure. 2. Decrease reaction temperature slightly. Ensure the correct Pd:Ligand ratio is used.
Difficult Purification 1. Residual palladium catalyst. 2. Closely-eluting byproducts.1. Filter the crude reaction mixture through a pad of Celite® or silica before concentration. 2. Optimize chromatography conditions (try different solvent systems or use a high-performance column).

Conclusion

This compound is a highly valuable and versatile building block for accessing novel chemical matter. While its C-Cl bond presents a challenge for Suzuki-Miyaura coupling, this is readily overcome with modern catalytic systems. Success hinges on the rational selection of an electron-rich, bulky phosphine ligand, such as XPhos, paired with an appropriate base and solvent system. The protocols provided herein offer robust starting points for both initial screening and optimized, high-yield syntheses. By applying these principles and methodologies, researchers can confidently and efficiently incorporate this important scaffold into their drug discovery and development programs.

References

Application Notes and Protocols for the Functionalization of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine Scaffold in Modern Drug Discovery

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and spatial arrangement of nitrogen atoms allow for diverse molecular interactions, making it a cornerstone for the synthesis of compounds with a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral agents.[3] The strategic importance of this scaffold lies in the reactivity of the chloro-substituent at the 3-position of the pyridazine ring, which serves as a versatile handle for introducing molecular diversity through various chemical transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the chloro group on this compound. We will delve into detailed protocols for several key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions. The causality behind experimental choices, self-validating system designs, and authoritative grounding with comprehensive references are central pillars of this guide.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from commercially available precursors. A common and efficient method involves the condensation of 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis(diethyl acetal).[4]

Protocol: Synthesis of this compound[4]
  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add malondialdehyde bis(diethyl acetal) (1.0 eq) dropwise.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

I. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This reaction is a straightforward and often metal-free method for introducing amine, alkoxide, and thiol functionalities. The reaction mechanism typically proceeds through a concerted pathway or a stepwise process involving a Meisenheimer intermediate.[5]

Application Spotlight: Synthesis of N-Aryl-6-(1H-pyrazol-1-yl)pyridazin-3-amines

A prime example of SNAr on this scaffold is the reaction with anilines to form N-aryl derivatives, which are of interest in various therapeutic areas.

Detailed Protocol: Synthesis of N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

A specific protocol for the reaction of this compound with aniline has been reported, providing a clear pathway to N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine.

Experimental Workflow for SNAr

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in xylene add_aniline Add aniline (1.0 eq) dissolve->add_aniline reflux Reflux the mixture and monitor by TLC add_aniline->reflux concentrate Concentrate under vacuum reflux->concentrate precipitate Add distilled water to precipitate the product concentrate->precipitate filter_dry Filter, dry, and recrystallize from chloroform precipitate->filter_dry

Caption: Workflow for the SNAr reaction of this compound with aniline.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in xylene in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add aniline (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: Add distilled water to the concentrated residue to induce precipitation. Collect the solid by filtration, dry it, and recrystallize from chloroform to obtain the pure N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a broad scope and functional group tolerance.[6][7][8]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures by reacting the chloro-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10][11]

General Reaction Scheme for Suzuki-Miyaura Coupling

reactant1 This compound catalyst Pd Catalyst Ligand Base, Solvent, Heat reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 3-Aryl-6-(1H-pyrazol-1-yl)pyridazine catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To an oven-dried flask, add the this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Degas the chosen solvent (e.g., dioxane, toluene, DME, often with water) and add it to the flask under an inert atmosphere (N₂ or Ar).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Coupling PartnerYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Phenylboronic acid>95[10]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane1004-Methoxyphenylboronic acid>95[10]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80Various arylboronic acids14-28[12]
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of N-aryl and N-alkyl pyridazines from the corresponding chloro-pyridazine and a primary or secondary amine.[6][13][14]

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation pd_amido Ar-Pd(II)(NR2)L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: Under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) in a reaction vessel.

  • Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: After cooling, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography.

Table 2: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination of (Hetero)aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Amine TypeReference
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.2)Toluene100Primary/Secondary[8]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane110Primary/Secondary[8]
PdCl₂(dppf) (5)-Cs₂CO₃ (2)Toluene100Arylamines[13]
C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the chloro-pyridazine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7][14][15]

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling of (Hetero)aryl Halides

| Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Alkyne | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | RT-50 | Phenylacetylene |[15] | | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2) | DMF | 80 | Various terminal alkynes |[14] |

III. Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridazine ring can be achieved through palladium-catalyzed cyanation, providing a valuable synthetic intermediate for further transformations into amides, carboxylic acids, or tetrazoles.[16][17][18]

Generalized Protocol for Palladium-Catalyzed Cyanation:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf, XPhos).

  • Solvent and Additives: Add a dry, degassed solvent such as DMF or DMA, and any necessary additives.

  • Reaction Conditions: Heat the reaction mixture (typically 100-140 °C) and monitor its progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and carefully quench with an appropriate aqueous solution (e.g., NaHCO₃).

  • Purification: Extract the product, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Table 4: Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

Catalyst (mol%)Ligand (mol%)Cyanide Source (eq)SolventTemp (°C)Reference
Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂ (0.6)DMA120[18]
Pd(OAc)₂ (2)XPhos (4)K₄[Fe(CN)₆] (0.5)t-BuOH/H₂O100[17]
PdCl₂(dppf) (5)-Zn(CN)₂ (1.2)DMF80[16]

Conclusion

The functionalization of the chloro group on this compound offers a rich and diverse landscape for chemical exploration in drug discovery and materials science. The protocols outlined in this application note for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation provide robust and versatile methods for the synthesis of a wide array of novel compounds. By understanding the principles behind these transformations and carefully selecting the reaction conditions, researchers can efficiently generate libraries of functionalized pyrazolyl-pyridazines for biological screening and the development of new chemical entities.

References

The Versatile Scaffold: Applications of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of innovative molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among the myriad of heterocyclic compounds, the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine core has emerged as a privileged structure, serving as a versatile starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of this scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Pyrazolylpyridazine Core

The this compound scaffold presents a unique combination of structural features that make it highly attractive for drug design. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for a phenyl ring but with altered electronic properties and improved solubility. The pyrazole moiety offers a rich source of hydrogen bond donors and acceptors, crucial for molecular recognition at the target's active site. The strategically positioned chlorine atom at the 3-position of the pyridazine ring serves as a convenient synthetic handle, allowing for a wide range of chemical modifications through nucleophilic substitution reactions. This enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Therapeutic Applications: From Inflammation to Oncology

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in the development of anti-inflammatory agents and kinase inhibitors for cancer therapy.

Anti-inflammatory Potential: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory conditions.[1][2] Small molecules that can inhibit this pathway are therefore of significant therapeutic interest.[3][4] Pyrazole-containing compounds have been shown to suppress NF-κB activation, suggesting a promising avenue for the development of novel anti-inflammatory drugs.[1]

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3]

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_NFkB IκBα-p50-p65 IKK_complex->IkBa_NFkB phosphorylates IκBα p50_p65 p50-p65 IkBa_NFkB->p50_p65 releases Proteasome Proteasome IkBa_NFkB->Proteasome ubiquitination & degradation of IκBα p50_p65_n p50-p65 p50_p65->p50_p65_n translocates Inhibitor Pyrazolylpyridazine Derivative Inhibitor->IKK_complex inhibits DNA DNA (κB site) p50_p65_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription activates

Caption: Inhibition of the NF-κB Signaling Pathway.

Kinase Inhibition in Oncology: Targeting the p38 MAPK Pathway

Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The p38 mitogen-activated protein kinase (MAPK) is a key player in cellular responses to stress and is implicated in the production of pro-inflammatory cytokines and in cancer cell proliferation and survival.[5][6] Consequently, inhibitors of p38 MAPK are being actively pursued as potential anti-cancer and anti-inflammatory therapeutics.[5][7][8]

The pyrazolylpyridazine scaffold has proven to be a valuable starting point for the development of potent p38 MAPK inhibitors.[5][8] The general structure of these inhibitors often involves a central pyridazine ring with an aryl group at one position and a heteroaryl group (such as pyrazole) at another.[5]

p38_MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress_Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Other_Kinases Other Kinases (e.g., MAPKAPK2) p38_MAPK->Other_Kinases phosphorylates Inhibitor Pyrazolylpyridazine Derivative Inhibitor->p38_MAPK inhibits Cellular_Response Inflammation, Apoptosis, Proliferation Transcription_Factors->Cellular_Response Other_Kinases->Cellular_Response

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Data Presentation: Biological Activity of Pyrazolylpyridazine Derivatives

The following table summarizes the in vitro activity of selected pyrazole and pyridazine derivatives against various cancer cell lines. While not all are direct derivatives of this compound, they highlight the potential of this scaffold in generating potent anti-cancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole DerivativePancreatic (Capan-1)1.4 - 11.5[9]
Pyrazole DerivativeBreast (MCF-7)0.45 - 1.31[10]
Pyrazole DerivativeMelanoma (WM266.5)0.72 - 0.97[10]
Pyridazine DerivativeNon-Small Cell Lung (HOP-92)17.8[11]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core scaffold, which serves as the starting material for further derivatization.[12]

Materials:

  • 3-Chloro-6-hydrazinylpyridazine

  • Malondialdehyde bis(diethyl acetal)

  • Ethanol

  • Acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Add malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol) dropwise to the stirred solution.

  • Add a few drops of acetic acid to the reaction mixture to act as a catalyst.

  • Heat the solution to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding water.

  • Filter the precipitate, wash with water, and dry to obtain this compound.[12]

General Protocol for Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Materials:

  • This compound

  • Desired nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable solvent (e.g., DMF, DMSO, or an alcohol)

  • A base (if necessary, e.g., K2CO3, Et3N)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the nucleophile (typically 1.1-1.5 equivalents).

  • If the nucleophile is an amine or thiol, add a base to scavenge the HCl byproduct.

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate workup, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

In Vitro p38 MAPK Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against p38 MAPK.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Suitable substrate (e.g., ATF2)

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the p38 MAPK enzyme to each well.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel bioactive molecules. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the realms of anti-inflammatory and anti-cancer research, underscore its importance in modern medicinal chemistry. Future efforts in this area will likely focus on the synthesis of more complex and diverse libraries of derivatives, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The continued investigation of this versatile scaffold holds significant promise for the development of the next generation of therapeutic agents.

References

Application Note: A Versatile Protocol for the Parallel Synthesis of N-Aryl/Alkyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolyl-pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved therapeutics.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of a diverse chemical library based on the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine core. We will delve into the mechanistic underpinnings of the key nucleophilic aromatic substitution (SNAr) reaction, provide a detailed step-by-step methodology for parallel synthesis, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in hit-to-lead optimization and the exploration of chemical space around this valuable scaffold.

Introduction: The Strategic Value of the Pyrazolyl-Pyridazine Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The pyrazole moiety and its fused derivatives are prime examples of such "privileged scaffolds," integral to numerous kinase inhibitors, antibacterial agents, and other important drugs.[4][5] The combination of a pyrazole ring with a pyridazine core creates a unique heterocyclic system with a defined three-dimensional geometry and a rich array of hydrogen bond donors and acceptors, making it highly suitable for specific interactions with biological targets.

Library synthesis is a critical engine for drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). By starting with a common core and introducing a variety of substituents, researchers can rapidly generate dozens to hundreds of related compounds. The title compound, this compound, is an ideal starting point for such efforts.[6][7] The chlorine atom at the 3-position of the pyridazine ring is activated towards displacement, providing a reliable chemical handle for diversification.

This protocol focuses on the displacement of this chloride with a library of primary and secondary amines, a robust and widely applicable transformation that proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The central transformation in this library synthesis is the SNAr reaction. For a successful SNAr reaction to occur, two key features are generally required: (1) the aromatic ring must be electron-deficient, and (2) there must be a good leaving group.

In our core scaffold, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the attached pyrazole ring, which also acts as an electron-withdrawing group. This electronic arrangement polarizes the C3-Cl bond and stabilizes the negatively charged intermediate that forms during the reaction, thereby lowering the activation energy for substitution.[8][9]

The reaction typically proceeds through a stepwise addition-elimination mechanism, as illustrated below.

Caption: General mechanism for the SNAr reaction.

Causality Behind the Choice of Reagents:

  • Nucleophile (Amine): The nucleophilic amine attacks the electron-deficient carbon atom bearing the chlorine. The rate of this step is dependent on the nucleophilicity of the amine; electron-rich amines generally react faster.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or a high-boiling non-polar solvent like xylene is typically chosen.[10] These solvents can solvate the charged intermediate and can be heated to the high temperatures often required to drive the reaction to completion.

  • Base (Optional but Recommended): The reaction generates one equivalent of hydrochloric acid (HCl). This can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is often added to act as an acid scavenger.

Experimental Protocol: Parallel Library Synthesis

This protocol is designed for the synthesis of a 12-compound library in parallel using a standard vial rack and heating block.

Materials and Equipment
Reagents & ChemicalsEquipment
This compound12 x 4 mL glass vials with PTFE-lined caps
Library of diverse primary/secondary aminesMagnetic hotplate stirrer
Diisopropylethylamine (DIPEA)Vial rack / heating block
Anhydrous N,N-Dimethylformamide (DMF)Magnetic stir bars (flea-sized)
Dichloromethane (DCM)Syringes and needles
Saturated Sodium Bicarbonate (NaHCO₃) soln.TLC plates (silica gel 60 F₂₅₄)
Brine (Saturated NaCl soln.)Analytical Balance
Anhydrous Magnesium Sulfate (MgSO₄)Rotary Evaporator
Ethyl Acetate, Hexanes (for TLC & chromatography)LC-MS system for analysis

Workflow Diagram

Workflow A 1. Reagent Preparation (Stock Solutions) B 2. Array Dispensing (Core, Base, Solvent) A->B Dispense into vials C 3. Nucleophile Addition (Amine Library) B->C Unique amine per vial D 4. Reaction Incubation (Heat & Stir) C->D Seal and heat E 5. Reaction Monitoring (TLC / LC-MS) D->E Aliquot sampling F 6. Parallel Work-up (Quench & Extract) E->F Once complete G 7. Purification (e.g., Column Chromatography) F->G Isolate crude product H 8. Analysis & Characterization (LC-MS, NMR) G->H Confirm identity & purity

References

Application Note: Determination of the Solubility Profile of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive public quantitative solubility data for this specific molecule, this document details the scientific rationale and step-by-step protocols for generating reliable and reproducible solubility profiles. Methodologies for both kinetic and thermodynamic solubility assessment are presented, emphasizing experimental design, solvent selection, and data analysis. This guide is intended to equip researchers with the necessary tools to characterize this crucial physicochemical property, thereby supporting process optimization, formulation development, and preclinical assessment.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a substituted pyridazine ring, a common scaffold in pharmacologically active molecules.[1][2] Its structural attributes suggest potential applications as a building block in the synthesis of novel therapeutic agents. Understanding the solubility of this intermediate is paramount for several stages of the drug discovery and development pipeline:

  • Process Chemistry: Optimizing reaction conditions, including concentration and solvent choice, for synthesis and purification relies on accurate solubility data.

  • Formulation Development: Low aqueous solubility is a primary hurdle for oral bioavailability.[3] Characterizing solubility in various solvents, including co-solvents and lipids, is the first step in developing effective drug delivery systems.

  • In Vitro Screening: Poor solubility can lead to compound precipitation in biological assays, resulting in unreliable and misleading activity data.[3][4]

This document provides a robust framework for systematically determining the solubility of this compound.

Understanding Solubility: Kinetic vs. Thermodynamic

Two key types of solubility are assessed in drug discovery: kinetic and thermodynamic.[5][6]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous or organic medium.[4][6][7][8] It reflects the compound's tendency to precipitate under non-equilibrium conditions and is useful for early-stage screening.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms.[3][9][10] It is a more time-intensive but fundamental measurement, crucial for later-stage development and formulation.[3][9]

A comprehensive understanding of this compound requires the determination of both solubility types.

Strategic Solvent Selection

The choice of solvents for solubility testing should be systematic and relevant to the intended applications. Solvents can be categorized based on their polarity, hydrogen bonding capabilities, and functional class. A well-chosen panel will provide a comprehensive solubility profile.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventRationale & Application
Protic Solvents Methanol, EthanolCommon reagents and recrystallization solvents; mimic hydrogen bond donor/acceptor properties of biological systems.
Isopropanol (IPA)Used in synthesis and formulations; lower polarity than methanol/ethanol.
Aprotic Polar Acetonitrile (ACN)Widely used in chromatography (HPLC) and as a reaction solvent.
AcetoneCommon laboratory solvent for washing and reactions.
Dimethylformamide (DMF)High polarity, often used to dissolve poorly soluble compounds in synthesis.
Dimethyl Sulfoxide (DMSO)Universal solvent for stock solutions in biological screening.[4][6][7][8]
Aprotic Non-Polar Dichloromethane (DCM)Common extraction and reaction solvent.
TolueneAromatic solvent used in synthesis.
Heptane/HexaneAliphatic hydrocarbons representing highly non-polar environments.
Ethers Tetrahydrofuran (THF)Aprotic ether with moderate polarity, common in synthesis.
2-Methyl-THFA greener alternative to THF.
Esters Ethyl Acetate (EtOAc)Common extraction, chromatography, and reaction solvent.

When selecting solvents, researchers should also consult solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria to promote greener chemistry practices.[11][12][13]

Experimental Protocols

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[14][15][16][17][18] Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the "gold standard".[19]

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid powder)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Equilibration: Cap the vials securely and place them in a thermomixer set to a constant speed (e.g., 700 rpm) and temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure equilibrium is reached.[9] For some compounds, 48-72 hours may be necessary.[5]

  • Sample Collection & Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid screening in multiple solvents.

Objective: To determine the concentration at which the compound precipitates when added from a DMSO stock solution to a solvent.

Materials:

  • 10-20 mM stock solution of this compound in DMSO

  • Selected organic solvents

  • 96-well microplates (polypropylene for solvent resistance)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity/light scattering

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[8]

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, perform serial dilutions by adding a small volume of the DMSO stock solution into the wells containing the organic solvents.[6][7] The final DMSO concentration should ideally be kept low (e.g., <2%) to minimize its co-solvent effect.[4]

  • Incubation: Immediately place the plate on a plate shaker and mix for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[6][7]

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer. The lowest concentration at which a significant increase in signal (indicating precipitation) is detected is recorded as the kinetic solubility.

  • Alternative Quantification (UV/LC-MS): For more precise results, after incubation, the plates can be filtered using a solubility filter plate (e.g., Millipore MultiScreen).[4][6] The concentration of the compound in the clear filtrate is then determined by HPLC-UV or LC-MS/MS analysis.[5][6]

G cluster_0 Preparation cluster_1 Experiment cluster_2 Detection & Analysis A Prepare High-Conc. Stock in DMSO (e.g., 20 mM) C Add Stock Solution to Solvents (Serial Dilution) A->C B Dispense Solvents into 96-Well Plate B->C D Incubate with Shaking (e.g., 1-2h) C->D E Measure Turbidity (Nephelometry) D->E F OR: Filter Plate D->F H H E->H Report Kinetic Solubility G Quantify Filtrate (HPLC/LC-MS) F->G G->H

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions (e.g., temperature).

Table 2: Example Solubility Data for this compound at 25 °C

SolventSolvent ClassThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)Observations
MethanolProtic[Experimental Value][Experimental Value]e.g., Colorless solution
AcetonitrileAprotic Polar[Experimental Value][Experimental Value]e.g., Colorless solution
DichloromethaneAprotic Non-Polar[Experimental Value][Experimental Value]e.g., Forms needles
HeptaneAprotic Non-Polar[Experimental Value][Experimental Value]e.g., Insoluble
... (other solvents)............

Interpretation:

The collected data will form a solubility profile. High solubility in polar protic solvents like methanol might suggest that hydrogen bonding plays a key role in the solvation process. Conversely, poor solubility in non-polar solvents like heptane would be expected for a molecule with multiple nitrogen atoms. Discrepancies between kinetic and thermodynamic solubility are common; typically, kinetic solubility is higher as it can represent a supersaturated state before precipitation occurs.[20] This information is vital for avoiding compound precipitation during experiments and for guiding formulation strategies.

Conclusion

This application note provides a detailed, authoritative guide for researchers to systematically determine the solubility of this compound in common organic solvents. By following the outlined protocols for both thermodynamic and kinetic solubility, scientists can generate the critical data needed to advance their research and development efforts. Adherence to these self-validating methodologies will ensure the production of high-quality, reliable data essential for making informed decisions in synthesis, screening, and formulation.

References

Application Notes and Protocols for the Development of Pyrazolylpyridazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazolylpyridazines in Oncology

The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted therapies that can selectively inhibit the pathways driving tumorigenesis. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazolylpyridazine core has emerged as a privileged structure in the design of novel anticancer agents. This fused bicyclic system, integrating the pharmacophoric features of both pyrazole and pyridazine rings, offers a unique three-dimensional architecture that allows for precise interactions with various biological targets.

The pyrazole moiety is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] The pyridazine ring, on the other hand, can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and provide additional points for molecular recognition. The fusion of these two rings into the pyrazolylpyridazine scaffold creates a rigid and planar system that can be strategically functionalized to achieve high potency and selectivity against a range of cancer-relevant targets.

This guide provides a comprehensive overview of the application of pyrazolylpyridazines in the development of anticancer agents, from their synthesis to their preclinical evaluation. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising class of compounds in their own drug discovery programs.

I. Synthesis of Pyrazolylpyridazine Scaffolds

The synthesis of pyrazolylpyridazine derivatives is a critical first step in the drug discovery process. A variety of synthetic routes have been developed to access this scaffold, often involving the condensation of a pyrazole precursor with a 1,4-dicarbonyl compound or its equivalent. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies.

A common and versatile method for the synthesis of pyrazolo[3,4-d]pyridazines involves the reaction of a 5-aminopyrazole-4-carbonitrile with a suitable dicarbonyl compound or its equivalent. This approach allows for the introduction of diverse substituents on both the pyrazole and pyridazine rings, enabling a thorough exploration of the chemical space around the scaffold.

Protocol 1: General Synthesis of a Pyrazolo[3,4-d]pyridazine Derivative

This protocol describes a representative synthesis of a substituted pyrazolo[3,4-d]pyridazine, a common core in many kinase inhibitors.

Step 1: Synthesis of the Chalcone Precursor

  • To a solution of an appropriately substituted acetophenone (1.0 eq) in ethanol, add a substituted aldehyde (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or aqueous sodium hydroxide, to the mixture.[2]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Step 2: Cyclization to form the Pyrazoline Intermediate

  • Dissolve the chalcone derivative (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.[3]

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.

Step 3: Formation of the Pyrazolylpyridazine Core

  • This step can vary depending on the desired final structure. A common method involves the reaction of a 3-amino-1H-pyrazole-4-carbonitrile with a 1,3-dicarbonyl compound.

  • Alternatively, for pyrazolo[3,4-c]pyridazines, a previously prepared pyrazoline can be further reacted. For instance, the pyrazoline from Step 2 can be reacted with a suitable reagent to form the pyridazine ring.[4]

  • Purify the final pyrazolylpyridazine compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a base catalyst in the Claisen-Schmidt condensation (Step 1) is crucial for deprotonating the α-carbon of the acetophenone, initiating the aldol reaction.[2]

  • Hydrazine hydrate in Step 2 acts as a dinucleophile, reacting with the α,β-unsaturated ketone (chalcone) to form the heterocyclic pyrazoline ring.[3]

  • The choice of solvent and reaction temperature is critical for controlling the reaction rate and minimizing side products.

  • Purification by column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring the purity required for biological testing.

G cluster_synthesis Synthesis of Pyrazolylpyridazine start Substituted Acetophenone + Aldehyde chalcone Chalcone Formation (Claisen-Schmidt) start->chalcone Base Catalyst pyrazoline Pyrazoline Formation (with Hydrazine) chalcone->pyrazoline Hydrazine Hydrate pyridazine Pyrazolylpyridazine Core Formation pyrazoline->pyridazine Cyclization/ Condensation purification Purification & Characterization pyridazine->purification

Caption: General workflow for the synthesis of pyrazolylpyridazine derivatives.

II. In Vitro Evaluation of Pyrazolylpyridazine Anticancer Agents

Once synthesized and purified, novel pyrazolylpyridazine compounds must be subjected to a battery of in vitro assays to assess their anticancer potential. These assays are designed to determine the cytotoxicity of the compounds against various cancer cell lines, as well as to elucidate their mechanism of action at the cellular level.

A. Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer activity of a new compound is to determine its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolylpyridazine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[7]

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with the pyrazolylpyridazine compound at its IC50 concentration for 24, 48, or 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

C. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. The Annexin V-FITC/PI assay is a standard method to detect and quantify apoptosis by flow cytometry.[8]

  • Cell Treatment: Treat cancer cells with the pyrazolylpyridazine compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[8]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Assay Purpose Endpoint Typical Readout
MTT Assay To assess cell viability and cytotoxicity.[5]Metabolic activityIC50 value (µM)
Cell Cycle Analysis To determine the effect on cell cycle progression.[7]DNA contentPercentage of cells in G0/G1, S, G2/M phases
Annexin V/PI Assay To detect and quantify apoptosis.[8]Phosphatidylserine externalization and membrane integrityPercentage of apoptotic and necrotic cells

Table 1: Summary of Key In Vitro Assays for Pyrazolylpyridazine Evaluation

G cluster_invitro In Vitro Evaluation Workflow start Synthesized Pyrazolylpyridazine Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis target Target Identification & Validation cell_cycle->target apoptosis->target

Caption: A typical workflow for the in vitro evaluation of novel pyrazolylpyridazine compounds.

III. Mechanism of Action: Targeting Key Cancer Pathways

A crucial aspect of developing targeted anticancer agents is understanding their molecular mechanism of action. Pyrazolylpyridazine derivatives have been shown to inhibit a variety of protein kinases that are dysregulated in cancer, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[10] Overactivation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazolylpyridazine-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK4/6.[4][5] By binding to the ATP-binding site of these kinases, pyrazolylpyridazine inhibitors can block the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S transition.[11]

G cluster_cdk CDK Inhibition by Pyrazolylpyridazines growth_factors Growth Factors cyclinD_CDK46 Cyclin D / CDK4/6 growth_factors->cyclinD_CDK46 cyclinE_CDK2 Cyclin E / CDK2 cyclinD_CDK46->cyclinE_CDK2 Rb Rb cyclinD_CDK46->Rb p cyclinE_CDK2->Rb p E2F E2F Rb->E2F S_phase S-Phase Entry (DNA Replication) E2F->S_phase Transcription pyrazolylpyridazine Pyrazolylpyridazine Inhibitor pyrazolylpyridazine->cyclinD_CDK46 pyrazolylpyridazine->cyclinE_CDK2

Caption: Pyrazolylpyridazines can inhibit CDK4/6 and CDK2, preventing Rb phosphorylation and blocking cell cycle progression.

B. Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[12] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a key regulator of angiogenesis.[13] Pyrazolylpyridazine derivatives have been designed as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a critical role in mediating the angiogenic effects of VEGF.[14] By blocking the ATP-binding site of VEGFR-2, these inhibitors can prevent its autophosphorylation and the activation of downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation.

C. Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[15] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy. Pyrazolylpyridazine-containing compounds have been developed as inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[16] Inhibition of Aurora B, a key component of the chromosomal passenger complex, can lead to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis in cancer cells.

IV. In Vivo Evaluation in Preclinical Models

Promising pyrazolylpyridazine candidates identified from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a more complex biological system. Xenograft models, in which human cancer cells are implanted into immunocompromised mice, are the most commonly used preclinical models for this purpose.[17][18]

Protocol 5: Xenograft Tumor Model for Efficacy Studies
  • Animal Model: Use immunocompromised mice, such as athymic nude or SCID mice.[17]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolylpyridazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). The tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. At the end of the study, tumors can be excised, weighed, and subjected to further analysis (e.g., histopathology, biomarker analysis).

Parameter Description Importance
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in treated animals compared to the control group.Primary measure of antitumor efficacy.
Body Weight Changes Monitoring for significant weight loss in treated animals.An indicator of systemic toxicity.
Tumor Weight The weight of the excised tumors at the end of the study.A direct measure of tumor burden.
Survival Analysis In some studies, the effect of the treatment on the survival of the animals is monitored.Provides information on the overall therapeutic benefit.

Table 2: Key Parameters for In Vivo Efficacy Assessment

Pharmacokinetic Studies

In addition to efficacy studies, it is essential to evaluate the pharmacokinetic (PK) profile of the pyrazolylpyridazine compounds.[20] PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which are critical for optimizing its dosing regimen and predicting its behavior in humans. These studies are typically conducted in rodents and non-rodents and involve analyzing the concentration of the drug in plasma and various tissues over time after administration.[21]

V. Conclusion and Future Directions

Pyrazolylpyridazines represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to be readily synthesized and functionalized, coupled with their capacity to potently and selectively inhibit key cancer targets, makes them an attractive area for further research. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of new pyrazolylpyridazine derivatives, from their initial design and synthesis to their preclinical assessment.

Future efforts in this field will likely focus on:

  • Improving Selectivity: Designing next-generation pyrazolylpyridazine inhibitors with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve their therapeutic index.

  • Overcoming Drug Resistance: Developing pyrazolylpyridazine-based compounds that can overcome acquired resistance to existing targeted therapies.

  • Combination Therapies: Exploring the synergistic effects of pyrazolylpyridazine inhibitors in combination with other anticancer agents, such as chemotherapy or immunotherapy.

  • Advanced Drug Delivery: Utilizing novel drug delivery systems to improve the pharmacokinetic properties and tumor-targeting capabilities of pyrazolylpyridazine compounds.[4]

By leveraging the principles of medicinal chemistry, chemical biology, and pharmacology, the full therapeutic potential of the pyrazolylpyridazine scaffold can be unlocked, paving the way for the development of new and effective treatments for cancer patients.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Initial Diagnosis: Which Synthetic Route Are You Using?

The first step in troubleshooting is to identify your synthetic strategy. Two primary routes are commonly employed for the synthesis of this compound. Your troubleshooting approach will depend heavily on which method you are following.

synthesis_routes start Start: Low Yield of This compound route_decision Which synthetic route are you using? start->route_decision route1 Route 1: Condensation route_decision->route1 Condensation route2 Route 2: Nucleophilic Substitution or Cross-Coupling route_decision->route2 Substitution / Coupling desc1 Starting Materials: 3-chloro-6-hydrazinylpyridazine + 1,3-dicarbonyl equivalent route1->desc1 desc2 Starting Materials: 3,6-dichloropyridazine + pyrazole route2->desc2

Caption: Initial diagnostic workflow for troubleshooting.

Route 1: Condensation of 3-chloro-6-hydrazinylpyridazine

This classic approach, a variation of the Knorr pyrazole synthesis, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Hydrazine 3-chloro-6-hydrazinylpyridazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Dicarbonyl 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent) Hydrolysis Acid-catalyzed hydrolysis to malondialdehyde Dicarbonyl->Hydrolysis H+ Hydrolysis->Hydrazone Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Simplified mechanism for the condensation synthesis route.

Frequently Asked Questions & Troubleshooting (Route 1)

Q1: My reaction yield is very low or I recovered mostly starting material. What are the most common causes?

A1: This issue typically points to problems with starting materials, reaction conditions, or the catalyst.

  • Purity of Starting Materials:

    • 3-chloro-6-hydrazinylpyridazine: This reactant can degrade upon storage, especially if exposed to air and moisture. It is advisable to use freshly prepared or purified starting material. Its purity can be checked by melting point or NMR.

    • 1,1,3,3-Tetramethoxypropane: This is a stable precursor to the highly reactive malondialdehyde.[2] Ensure it is of high purity. If using malondialdehyde directly, it is prone to polymerization and should be handled with care.

  • Inefficient Hydrolysis of the Acetal: The conversion of 1,1,3,3-tetramethoxypropane to malondialdehyde requires an acid catalyst. If the catalysis is inefficient, the key 1,3-dicarbonyl electrophile will not be available for condensation.

  • Reaction Conditions:

    • Catalyst: A few drops of a mineral acid or acetic acid are typically sufficient.[3] The absence of a catalyst will result in a sluggish or incomplete reaction.

    • Temperature & Time: The reaction often requires refluxing in a solvent like ethanol for several hours.[3][4] Insufficient heating time or temperature will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Troubleshooting Protocol:

  • Verify Starting Material Quality: Confirm the purity of 3-chloro-6-hydrazinylpyridazine via ¹H NMR.

  • Optimize Catalyst: Ensure catalytic acid (e.g., 2-3 drops of concentrated HCl or glacial acetic acid) is added to the reaction mixture.

  • Monitor Reaction: Run the reaction at reflux in ethanol and monitor by TLC every hour. If the starting material spot remains dominant after 2-3 hours, consider adding one more drop of acid.

  • Stoichiometry: Use a slight excess (1.1 equivalents) of the 1,3-dicarbonyl equivalent to ensure the complete consumption of the hydrazinylpyridazine.

Q2: My TLC shows multiple new spots, and the final product is difficult to purify. What are the likely side products?

A2: The formation of multiple products often indicates incomplete reaction or side reactions.

  • Hydrazone Intermediate: The initial condensation product is a hydrazone, formed from the reaction of one carbonyl group with the terminal nitrogen of the hydrazine. If cyclization and dehydration are slow, this intermediate may be present in the final mixture.

  • Polymerization: Malondialdehyde, if generated too quickly or under non-optimal pH, can self-polymerize.

  • Degradation: Prolonged heating under harsh acidic conditions can lead to the degradation of the pyridazine ring.

Optimization Strategies:

  • Controlled Reagent Addition: Add the 1,1,3,3-tetramethoxypropane dropwise to the heated solution of 3-chloro-6-hydrazinylpyridazine and catalyst.[3] This allows for the in situ generation and immediate consumption of malondialdehyde, minimizing polymerization.

  • pH Control: The reaction is sensitive to pH. Too much acid can promote side reactions, while too little results in slow conversion. The use of a milder acid like acetic acid can sometimes provide a better outcome.[4]

  • Purification: If the crude product is a complex mixture, column chromatography on silica gel is often necessary. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the desired product from impurities.[5]

Route 2: Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling

This route involves the reaction of 3,6-dichloropyridazine with pyrazole. Due to the electron-deficient nature of the pyridazine ring, it is susceptible to nucleophilic attack, particularly at the C3 and C6 positions.[6] This transformation can be performed as a direct SNAr reaction or can be catalyzed by transition metals like palladium or copper.

Frequently Asked Questions & Troubleshooting (Route 2)

Q1: I am observing significant amounts of the di-substituted side product, 3,6-di(1H-pyrazol-1-yl)pyridazine. How can I improve selectivity for the mono-substituted product?

A1: This is a classic selectivity challenge in reactions with di-halogenated heterocycles. The initial product, this compound, is still activated towards a second substitution.

Key Control Factors:

Parameter Recommendation for Mono-substitution Rationale
Stoichiometry Use 3,6-dichloropyridazine as the limiting reagent. A pyrazole:dichloropyridazine ratio of 1.0-1.1 : 1.0 is recommended. Reducing the concentration of the nucleophile (pyrazole) disfavors the second substitution reaction.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The activation energy for the second substitution is often higher. Lower temperatures increase the rate difference between the first and second substitution, favoring mono-substitution.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the 3,6-dichloropyridazine has been consumed, before significant di-substitution occurs. Over-running the reaction will inevitably lead to the formation of the thermodynamically favored di-substituted product.

| Base | Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine).[7] The choice of base can also influence selectivity. Weaker bases may slow the second substitution more significantly. | The base is required to deprotonate the pyrazole, generating the active nucleophile. |

Q2: My reaction is very slow or does not proceed. Should I use a catalyst?

A2: While direct SNAr is possible, it often requires high temperatures. Catalysis can dramatically improve reaction rates and yields under milder conditions.

  • Uncatalyzed SNAr: Requires forcing conditions (high temperature, polar aprotic solvent like DMF or DMSO) and may still result in low yields or decomposition.

  • Copper-Catalyzed N-Arylation: This is often a more efficient method than uncatalyzed SNAr. A combination of a copper(I) source (e.g., CuI) and a diamine ligand can effectively catalyze the coupling of pyrazoles with aryl halides.[8][9][10] This method is generally less expensive than palladium catalysis.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.[11][12] It typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos).[13] While highly effective, the catalysts and ligands can be expensive.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oxidative_add Oxidative Addition ligand_exchange Amide Complex (Ar-Pd(II)-NR_2)L_n oxidative_add->ligand_exchange Amine Binding & Deprotonation ligand_exchange->pd0 Reductive Elimination product Ar-NR_2 (Product) ligand_exchange->product aryl_halide Ar-X (Dichloropyridazine) aryl_halide->oxidative_add amine H-NR_2 (Pyrazole + Base) amine->ligand_exchange

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Recommendation: For robust and high-yielding synthesis, a catalyzed approach is recommended. Start with a copper-catalyzed system due to lower cost. If yields are still suboptimal, move to a palladium-catalyzed Buchwald-Hartwig protocol.

Q3: I am attempting a catalyzed reaction, but the yield is still low. What should I troubleshoot?

A3: Low yields in catalyzed reactions often point to issues with the catalyst system, solvent, or base.

  • Catalyst Deactivation: Both copper and palladium catalysts are sensitive to oxygen. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use.

  • Ligand Choice: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. For Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands are often required.[12] For copper catalysis, simple diamine ligands like N,N'-dimethylethylenediamine (DMEDA) are effective.[8]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is common for Buchwald-Hartwig aminations, while potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in copper-catalyzed reactions. The base must be strong enough to deprotonate the pyrazole N-H.

  • Solvent Choice: Aprotic solvents are generally used. Toluene or dioxane are common for Buchwald-Hartwig reactions, while DMF or DMSO can be used for copper-catalyzed systems. The solvent must be anhydrous, as water can interfere with the catalyst and reagents.

Troubleshooting Protocol for a Catalyzed Reaction:

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox. Degas your solvent by sparging with argon or nitrogen for 15-30 minutes.

  • Screen Ligands/Bases: If one catalyst system fails, screen a small set of conditions. For example, for a Pd-catalyzed reaction, try two different ligands (e.g., XPhos, RuPhos) and two different bases (e.g., NaOtBu, K₃PO₄).

  • Check Reagent Quality: Ensure the palladium/copper source, ligand, and base are from a reliable supplier and have been stored correctly. Anhydrous solvents are critical.

General Experimental Protocols

Protocol 1: Synthesis via Condensation [3]

  • In a round-bottom flask, dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux.

  • Slowly add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the refluxing solution over 10 minutes.

  • Maintain reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration. If not, add cold water to induce precipitation.

  • Wash the collected solid with cold water and a small amount of cold ethanol.

  • Dry the solid under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis via Copper-Catalyzed N-Arylation (Adapted from[8])

  • To an oven-dried Schlenk flask, add CuI (0.05 eq), pyrazole (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 3,6-dichloropyridazine (1.0 eq).

  • Via syringe, add anhydrous, degassed DMF as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA) (0.1 eq).

  • Heat the reaction mixture to 110 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of 3,6-dichloropyridazine (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

References

Technical Support Center: Optimization of Pyrazolylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolylpyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocyclic compounds. Pyrazolylpyridazines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. However, their synthesis can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction conditions for improved yield, purity, and efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazolylpyridazines. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazolylpyridazine

Q: I am attempting to synthesize a pyrazolylpyridazine via the cyclocondensation of a hydrazine derivative with a dicarbonyl compound, but I'm getting a very low yield or no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield in this type of reaction is a common problem that can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable and may degrade over time. Ensure you are using a fresh or properly stored supply.

    • Impure Dicarbonyl Compound: Impurities in your dicarbonyl starting material can lead to side reactions, consuming your reactants and lowering the yield of the desired product. It is advisable to purify the dicarbonyl compound by recrystallization or chromatography before use.[1]

  • Suboptimal Reaction Conditions:

    • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have been shown to improve yields in some cases, even at room temperature.[2]

    • Inappropriate Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to find the optimal temperature.

    • Incorrect pH: The pH of the reaction mixture can influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. In some cases, the addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the reaction.[3]

  • Inefficient Reaction Monitoring:

    • Without proper monitoring, you may be stopping the reaction too early or too late. Use TLC or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.[1]

Experimental Protocol: A General Procedure for Cyclocondensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMA).

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Effect of Reaction Conditions on Yield

ParameterCondition ACondition BCondition C
Solvent EthanolDMAToluene
Temperature RefluxRoom Temp110 °C
Catalyst Acetic AcidNonep-TsOH
Typical Yield ModerateLow to ModerateModerate to High

This table provides a generalized summary. Optimal conditions will vary depending on the specific substrates.

Issue 2: Formation of Regioisomers

Q: My synthesis of a substituted pyrazolylpyridazine is producing a mixture of two regioisomers. How can I improve the regioselectivity of the reaction?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] The reaction can proceed through two different pathways, leading to two distinct products. Controlling the regioselectivity is key to obtaining a single, desired product and simplifying purification.

Strategies to Control Regioselectivity:

  • Exploiting Electronic Effects: The initial nucleophilic attack of the hydrazine can be directed by the electronic properties of the dicarbonyl compound. A more electrophilic carbonyl group will be preferentially attacked. For example, in a trifluoromethyl-substituted diketone, the carbonyl group adjacent to the electron-withdrawing CF3 group is more reactive.[4]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, favoring the formation of one regioisomer.

  • Strategic Choice of Starting Materials:

    • Symmetrical Reagents: If possible, using a symmetrical dicarbonyl compound or a symmetrical hydrazine will eliminate the possibility of regioisomer formation.

    • Pre-functionalized Substrates: Consider a synthetic route where the desired regiochemistry is already established in one of the starting materials.

Workflow for Optimizing Regioselectivity

start Regioisomer Mixture Observed step1 Analyze Electronic Effects of Substituents start->step1 step2 Introduce Steric Hindrance step1->step2 If electronics are not sufficiently differentiating end_node Single Regioisomer Obtained step1->end_node If successful step3 Modify Synthetic Route step2->step3 If steric bulk is not effective or feasible step2->end_node If successful step3->end_node cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Hydrazine Derivative C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Solvent Removal C->D E Recrystallization or Column Chromatography D->E F NMR, MS, IR E->F G Final Product: Pyrazolylpyridazine F->G

References

Common side products in the synthesis of pyrazolyl pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolyl pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these important heterocyclic scaffolds. Instead of a generic overview, we will directly address the common challenges and unexpected outcomes you may encounter at the bench. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of common side products, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to address specific problems you might observe during your experiments. Each entry details the likely cause, explains the underlying chemical principles, and provides actionable protocols for resolution.

Issue 1: My NMR/LC-MS shows two or more major products with the same mass. What's happening?

Likely Cause: You are likely forming regioisomers . This is the most common side product issue when synthesizing the pyrazole ring from an unsymmetrical 1,3-dicarbonyl precursor and a pyridazinyl-hydrazine. The two nitrogen atoms of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of isomers that are often difficult to separate.

In-Depth Explanation: The formation of the pyrazole ring, often via the Knorr synthesis, is a condensation reaction. The regiochemical outcome is a delicate balance of electronic and steric factors, heavily influenced by the reaction conditions.[1][2][3]

  • Electronic Effects: The initial and rate-determining step is often the nucleophilic attack of the hydrazine on a carbonyl carbon. The more electrophilic (electron-poor) carbonyl will react faster. Electron-withdrawing groups (like a -CF₃ group) on the dicarbonyl substrate will activate the adjacent carbonyl for attack.[2][3]

  • Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine can physically hinder the approach to the nearest carbonyl group, directing the reaction to the less sterically encumbered site.[3]

  • Reaction pH: This is a critical and often overlooked parameter.

    • Acidic Conditions: The more basic nitrogen of the pyridazinyl-hydrazine (the one further from the electron-withdrawing pyridazine ring) is preferentially protonated. This reduces its nucleophilicity, forcing the reaction to proceed through the less basic nitrogen, which can reverse the regioselectivity compared to neutral or basic conditions.[3][4]

    • Neutral/Basic Conditions: The more nucleophilic nitrogen atom is free to attack the more electrophilic carbonyl, often leading to the thermodynamically favored product.[4]

G cluster_0 Diagnosis cluster_1 Troubleshooting Strategy cluster_2 Implementation & Analysis Observe Observe multiple products (same mass) in LC-MS/NMR Confirm Confirm regioisomers by 2D NMR (NOESY/HMBC) Observe->Confirm Strategy Select Control Strategy Confirm->Strategy pH pH Control (Acidic vs. Neutral) Strategy->pH Solvent Solvent Polarity (e.g., HFIP vs. EtOH) Strategy->Solvent Sterics Modify Steric Bulk on Substrates Strategy->Sterics Run Run small-scale test reactions Strategy->Run Analyze Analyze isomeric ratio by ¹H NMR or LC Run->Analyze Optimize Optimize conditions for desired isomer Analyze->Optimize

Caption: Troubleshooting workflow for regioisomer formation.

  • Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, and ideally, 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for the product mixture.

  • ¹H NMR Analysis: Carefully integrate the signals corresponding to unique protons in each isomer (e.g., the pyrazole C-H proton). The ratio of these integrals gives the isomeric ratio.

  • HMBC/NOESY Analysis: Use HMBC to establish long-range C-H correlations. For example, a correlation from the pyrazole C-H proton to a carbon on a specific substituent will confirm its position. NOESY can show through-space correlations between protons on the pyrazole ring and adjacent substituents on the pyridazine ring, confirming the orientation.

Issue 2: My reaction is clean, but the yield is low, and I see a significant amount of a higher molecular weight product by MS.

Likely Cause: You are observing homocoupling of one of your starting materials. This is particularly common in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but can also occur under oxidative conditions.[5][6] The most common homocoupled side products are bipyrazoles or bipyridazines.

In-Depth Explanation:

  • Oxidative Homocoupling: In the presence of oxidants and a metal catalyst (like copper or palladium), two molecules of a pyrazole (often as a boronic ester or via C-H activation) can couple to form a bipyrazole.[6][7] This competes directly with the desired cross-coupling reaction.

  • Reductive Homocoupling (Ullmann-type): When using halo-heteroarenes (e.g., a chloropyridazine) with a metal catalyst (often copper), two molecules of the halo-heteroarene can couple to form a dimer.

  • Degas Rigorously: Oxygen can often promote oxidative homocoupling. Ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Control Stoichiometry: Avoid using a large excess of the coupling partner that is prone to homocoupling (often the boronic acid/ester). Sometimes, slow addition of this reagent via syringe pump can maintain a low concentration, favoring the cross-coupling pathway.

  • Optimize Catalyst and Ligand: The choice of ligand is crucial. Bulkier, more electron-rich ligands can often favor the reductive elimination step that forms the desired product over the competing homocoupling pathway. Screen different palladium catalysts and ligands.

  • Lower Reaction Temperature: Homocoupling can sometimes have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest possible temperature that still allows for product formation can suppress this side reaction.

Issue 3: I am getting a mixture of N-alkylated isomers. I expected the pyridazine to attach to only one of the pyrazole nitrogens.

Likely Cause: If your synthesis involves alkylating an unsymmetrical NH-pyrazole with a pyridazine-containing electrophile (e.g., a halomethyl-pyridazine), you can form two different N-alkylation regioisomers .[8][9][10]

In-Depth Explanation: An unsymmetrical pyrazole exists as a mixture of tautomers. Both nitrogen atoms are nucleophilic and can be alkylated, leading to a mixture of products. The selectivity is governed by the relative nucleophilicity of the two nitrogen atoms and steric hindrance.[8][9] Base and solvent choice can also influence the outcome. For instance, using a strong, non-coordinating base like sodium hydride can generate the pyrazolate anion, and the subsequent alkylation site may be influenced by the counter-ion and solvent.[9]

  • Steric Control: If possible, use a pyrazole with a bulky substituent near one of the nitrogen atoms to sterically block alkylation at that site.

  • Solvent and Base Screening:

    • Condition A (Less Polar): Try a non-polar solvent like THF or DME with a strong base like NaH.

    • Condition B (Polar/Protic): Try a polar solvent like DMF or acetonitrile with a weaker carbonate base (e.g., K₂CO₃, Cs₂CO₃).

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity, as the transition states leading to the two isomers may have different activation energies.

  • Protecting Group Strategy: As a last resort, if regioselectivity cannot be controlled, consider a protecting group strategy. For example, protect one nitrogen with a removable group (like a Boc or SEM group), perform the alkylation, and then deprotect.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of side products I should be aware of?

A1: The most common side products can be categorized as follows:

Side Product ClassCommon Synthetic RouteUnderlying Cause
Regioisomers Knorr-type synthesis from unsymmetrical 1,3-dicarbonylsAmbident nucleophilicity of hydrazine attacking non-equivalent electrophilic centers.[2][3]
Homocoupled Dimers Transition metal-catalyzed cross-coupling reactionsUnwanted coupling of two identical starting material molecules.[5][6][7]
N-Alkylation Isomers Alkylation of an unsymmetrical NH-pyrazoleTautomerism and similar nucleophilicity of the two pyrazole nitrogen atoms.[8][9]
Hydrolysis Products Reactions using halopyridazine precursors in aqueous or protic mediaNucleophilic substitution of the halide by water or hydroxide, forming pyridazinones.
Over-oxidation Products Oxidation of an intermediate pyrazoline to form the aromatic pyrazoleThe oxidant is too strong or reaction time is too long, leading to oxidation of the desired product.[2]
Ring-Opened Products Use of very strong bases or harsh reaction conditionsDeprotonation at certain ring positions can lead to ring cleavage.[11][12]

Q2: My starting chloropyridazine seems to be degrading during the reaction. What could be the side product?

A2: The most likely side product is the corresponding pyridazinone . Chloropyridazines are susceptible to nucleophilic aromatic substitution. If there is any water present in your reaction mixture (e.g., in the solvent or from a hydrated base), it can act as a nucleophile, displacing the chloride to form a pyridazinone. This is often observed when heating reactions for extended periods in solvents that are not rigorously dried. To avoid this, ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.

Q3: How can I differentiate the desired pyrazolyl pyridazine regioisomer from the unwanted one by ¹H NMR?

A3: The chemical environment of the protons is different in each regioisomer, leading to distinct chemical shifts. The most telling signal is often the C-H proton on the pyrazole ring. Its chemical shift and, more definitively, its nuclear Overhauser effect (NOE) correlations will be different. For example, in one isomer, the pyrazole C-H may show an NOE to a proton on the pyridazine ring, while in the other isomer, it will be spatially close to a different substituent. A 2D NOESY experiment is the most reliable method for making an unambiguous assignment.[13]

Q4: Can the pyrazole or pyridazine rings themselves open or rearrange under reaction conditions?

A4: Yes, but it typically requires harsh conditions.

  • Pyrazole Ring: In the presence of very strong bases, deprotonation at C3 can sometimes lead to ring opening.[12] This is generally not an issue under standard condensation or coupling conditions.

  • Pyridazine Ring: The N-N bond is the weakest point. Under strongly reductive (e.g., catalytic hydrogenation with harsh conditions) or oxidative conditions, cleavage of this bond can occur.[11] Some substituted pyridazines can also undergo thermal or photochemical rearrangements, but this is highly dependent on the substitution pattern.[14]

Caption: Competing pathways in Knorr synthesis leading to regioisomers.

References

Technical Support Center: Purification of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. Achieving high purity is critical for obtaining reliable data in downstream applications, from biological screening to structural analysis. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities encountered during its synthesis and handling.

PART 1: Understanding Potential Impurities

The purification strategy for this compound is dictated by the impurities present. These typically arise from the common synthetic route involving the nucleophilic substitution of 3,6-dichloropyridazine with pyrazole.[1][2]

Table 1: Common Impurities and Their Analytical Signatures

ImpurityLikely OriginTypical Analytical Signature
3,6-Dichloropyridazine Unreacted starting materialA singlet in the aromatic region of the ¹H NMR spectrum. A distinct spot on TLC, typically less polar than the product.
Pyrazole Unreacted starting materialCharacteristic peaks in the ¹H NMR spectrum. May be removed with an aqueous wash if not fully consumed.
Bis-pyrazolylpyridazine Over-reaction/Side-reactionA more complex, often symmetric, set of signals in the ¹H NMR. A spot on TLC that is typically less polar than the desired mono-substituted product.
3-Hydroxy-6-(1H-pyrazol-1-yl)pyridazine Hydrolysis of the chloro group[3]A more polar spot on TLC that may streak. The C-Cl bond is susceptible to hydrolysis, especially under basic or prolonged heating conditions in aqueous media.[4]
Residual Solvents From reaction or workupCharacteristic peaks in ¹H NMR (e.g., DMSO, DMF, Ethanol). Refer to standard NMR impurity charts for identification.[5][6][7]
Colored Impurities Byproduct formation or degradationOften arise from complex side reactions, leading to a yellow or brown hue in the solid product.[8]
PART 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue instead of a solid. What is the best initial approach?

A1: An oily product often indicates the presence of significant amounts of residual solvent or low-melting impurities.

  • Initial Step: Attempt to remove residual high-boiling solvents (like DMF or DMSO) under high vacuum, possibly with gentle heating (40-50°C).

  • Next Step - Liquid-Liquid Extraction: If the oil persists, dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Perform a series of aqueous washes. A wash with dilute hydrochloric acid (e.g., 1M HCl) can remove basic impurities, a wash with saturated sodium bicarbonate solution can remove acidic impurities, and a final brine wash will help remove residual water.

  • Final Step: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it, the product may solidify. If it remains an oil, flash column chromatography is the recommended next step.

Q2: The ¹H NMR spectrum of my "purified" product shows persistent, unidentified peaks in the aromatic region. What are they likely to be?

A2: Unidentified aromatic peaks often correspond to unreacted starting materials or reaction byproducts.

  • Check for Starting Materials: Compare the chemical shifts of your impurity peaks with pure spectra of 3,6-dichloropyridazine and pyrazole. The symmetric 3,6-dichloropyridazine will show a sharp singlet.

  • Consider Isomers or Byproducts: If the reaction conditions were not optimal, formation of the bis-substituted byproduct, 3,6-di(1H-pyrazol-1-yl)pyridazine, is possible. This molecule is also highly symmetric and may present a simple NMR spectrum.

  • Actionable Advice: If these impurities are present, flash column chromatography is the most effective method for separation due to the polarity differences between the desired product and these common contaminants.[9]

Q3: My final product has a persistent yellow or brown color, but the NMR looks clean. How can I obtain a colorless solid?

A3: A persistent color in an otherwise pure sample is often due to trace amounts of highly conjugated, colored impurities that may not be visible by NMR.

  • Charcoal Treatment: During recrystallization, after the compound has been fully dissolved in the hot solvent, you can add a small amount of activated charcoal (approx. 1-2% by weight).[10] The charcoal adsorbs colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[11]

  • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

Q4: I'm struggling to get my compound to crystallize from any solvent. What should I do?

A4: Failure to crystallize can be due to residual impurities inhibiting lattice formation or the use of an inappropriate solvent system.

  • Ensure Purity: First, ensure the material is reasonably pure (>90%) using a quick analytical check like TLC or ¹H NMR. If significant impurities are present, an initial chromatographic purification is necessary.

  • Solvent System Optimization: A mixed-solvent system is often effective.[12] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or ethanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[13]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous pure batch.[11]

PART 3: Purification Workflow and Protocols
Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

Purification_Workflow Purification Strategy for this compound start Crude Product is_solid Is the product a solid? start->is_solid is_high_purity Is initial purity >90% by TLC/NMR? is_solid->is_high_purity Yes wash Aqueous Wash / Extraction is_solid->wash No (Oil/Gum) recrystallize Recrystallization is_high_purity->recrystallize Yes chromatography Flash Column Chromatography is_high_purity->chromatography No purity_check Purity Analysis (TLC, NMR, LC-MS) recrystallize->purity_check chromatography->purity_check wash->chromatography purity_check->recrystallize Further purification needed end_product Pure Product purity_check->end_product Purity satisfactory

Caption: Decision tree for selecting a purification method.

Experimental Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are thermally stable.[14] The key is to select a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[10][12]

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Recrystallization solvents (see Table 2)

Table 2: Suggested Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Often a good starting point for N-heterocycles.[13]
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility characteristics.
Acetonitrile Polar Aprotic82Good for moderately polar compounds.
Ethyl Acetate Medium Polarity77Can be effective, sometimes used in combination with hexanes.
Toluene Nonpolar111Useful for less polar compounds; higher boiling point requires caution.
Hexanes/Ethyl Acetate MixedVariableA common mixed-solvent system for tuning polarity.[13]

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and heat with swirling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run an NMR spectrum to confirm purity. A pure compound should have a sharp melting point range.[15]

Experimental Protocol 2: Flash Column Chromatography

Flash chromatography is ideal for separating complex mixtures or purifying non-crystalline products.[9] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[16]

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Chromatography column

  • Solvents for eluent (e.g., hexanes, ethyl acetate, DCM)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection (TLC Analysis): Develop a suitable eluent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35, with good separation from all impurities. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying the eluent and collecting fractions. You can start with a low polarity eluent (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

PART 4: Purity Confirmation and Storage

Q5: How can I be certain my final product is pure?

A5: No single technique is foolproof. A combination of methods provides the highest confidence in purity assessment.[][18]

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and purity assessment. A pure sample should show clean signals corresponding to the product structure, with correct integrations and no peaks attributable to impurities or residual solvents.[5]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot in multiple eluent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically depress and broaden the melting point range.[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique can separate the main component from trace impurities and confirm the molecular weight of the product.

Q6: What are the recommended storage conditions for pure this compound?

A6: Like many heterocyclic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and potential photodegradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

References

Stability issues of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate potential stability challenges, particularly when handling this compound under acidic conditions. Our goal is to provide expert insights and actionable troubleshooting strategies to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry

This compound is a heterocyclic compound featuring a chlorinated pyridazine ring linked to a pyrazole moiety. While robust under many conditions, its stability can be compromised in acidic environments. The primary concerns stem from the potential for acid-catalyzed hydrolysis and protonation of the nitrogen atoms in the pyridazine ring. The basicity of the parent pyridazine ring is modest (pKa ≈ 2.0), meaning it can become protonated in strongly acidic solutions.[1] This protonation can activate the ring system towards nucleophilic attack, potentially leading to degradation.

This guide will address common questions and experimental observations related to the acidic stability of this compound, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Question 1: I am losing a significant amount of my compound during an acidic aqueous workup (e.g., washing with 1M HCl). Why is this happening and what can I do?

Answer: This is a common issue that can be attributed to two main factors: compound degradation and/or protonation leading to increased aqueous solubility.

  • Plausible Cause 1: Protonation & Solubility: The pyridazine ring contains two nitrogen atoms which can be protonated under acidic conditions to form a cationic pyridazinium species. This salt form is significantly more polar and water-soluble than the neutral free base. Consequently, your compound may be partitioning into the acidic aqueous layer during extraction rather than remaining in the organic phase.

  • Plausible Cause 2: Acid-Catalyzed Hydrolysis: Prolonged exposure to strong acid, especially at elevated temperatures, can lead to the hydrolysis of the C-Cl bond on the pyridazine ring. The chlorine atom is a leaving group, and its departure can be facilitated by the acidic environment, leading to the formation of a hydroxypyridazine derivative (6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one). This byproduct will have different polarity and may not be your desired product.

Troubleshooting Steps:

  • Use Milder Acids: If possible, substitute strong mineral acids like HCl with weaker organic acids such as acetic acid or citric acid for pH adjustments.[2][3]

  • Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (e.g., on an ice bath) to reduce the rate of potential degradation.

  • Back-Extraction: After the acidic wash, basify the acidic aqueous layer with a suitable base (e.g., NaHCO₃ or Na₂CO₃ solution) to a pH of 7-8. Then, re-extract this layer with your organic solvent (e.g., DCM, EtOAc). This will neutralize the protonated compound, making it less water-soluble and allowing you to recover it into the organic phase.

  • Avoid Acid Altogether: Consider alternative purification methods that do not require an acidic workup, such as column chromatography with a neutral solvent system or recrystallization.

Question 2: I'm running a reaction in an acidic solvent (e.g., acetic acid or TFA) and my TLC plate shows a new, more polar spot appearing over time. What is this new compound?

Answer: The appearance of a new, more polar spot on TLC is a strong indicator of compound degradation. The most likely degradation product under these conditions is the hydrolyzed analog, 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one.

Hypothesized Degradation Pathway:

The chloro group at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution. In the presence of water (even trace amounts in your solvent) and an acid catalyst, a hydrolysis reaction can occur. The resulting hydroxyl group would likely exist in its more stable tautomeric form, a pyridazinone. This introduces a polar hydroxyl/amide-like functional group, which would cause the compound to have a lower Rf value (be more polar) on a normal-phase TLC plate.

Visualizing the Potential Degradation Pathway

The following diagram illustrates the hypothesized acid-catalyzed hydrolysis of this compound.

degradation_pathway start This compound intermediate Protonated Intermediate start->intermediate + H⁺ product 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one (Hydrolysis Product) intermediate->product + H₂O - HCl

Caption: Hypothesized acid-catalyzed hydrolysis pathway.

Question 3: How can I perform a systematic study to check the stability of my compound under my specific acidic conditions?

Answer: A forced degradation study is the standard approach to systematically evaluate the stability of a compound.[4][5] This involves intentionally exposing your compound to stress conditions and monitoring its degradation over time.

Experimental Protocol: Forced Acidic Degradation Study

This protocol provides a framework for assessing the stability of this compound.

Objective: To determine the rate and extent of degradation under specific acidic conditions.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 0.1M HCl, 1M HCl, acetic acid)

  • Co-solvent if needed (e.g., acetonitrile, methanol)

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • pH meter

  • Neutralizing base (e.g., 0.1M NaOH)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile.

  • Stress Sample Preparation:

    • In a vial, mix a known volume of your stock solution with the acidic solution to achieve the desired final concentration of both the compound and the acid. For example, mix 1 mL of stock with 9 mL of 0.1M HCl.

    • Prepare a control sample by mixing the stock solution with the solvent used for the acid (e.g., water).

  • Incubation: Store the stress and control samples at a specific temperature (e.g., room temperature, 40°C, 60°C). Higher temperatures will accelerate degradation.[6]

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples by HPLC/UPLC. Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time to determine the degradation kinetics. Use the chromatograms to calculate the percentage of impurities formed.

Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a forced degradation study.

workflow prep Prepare Stock Solution (1 mg/mL) stress Prepare Stress Samples (e.g., 0.1M HCl, 40°C) prep->stress control Prepare Control Sample (Solvent only, 40°C) prep->control incubate Incubate Samples stress->incubate control->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC/UPLC neutralize->analyze interpret Interpret Data (Kinetics, Purity) analyze->interpret

Caption: General workflow for a forced degradation study.

Summary of Key Stability Considerations

ParameterPotential IssueRecommended Mitigation Strategy
pH Strong acids (pH < 2) can cause rapid protonation and/or hydrolysis.Use weaker acids, buffer systems, or perform acid washes at low temperatures with minimal contact time.
Temperature Elevated temperatures accelerate the rate of hydrolysis.Conduct acidic steps at or below room temperature whenever possible.
Reaction Time Prolonged exposure to acidic conditions increases the likelihood of degradation.Monitor reaction progress closely (e.g., by TLC/LCMS) and quench/work up the reaction promptly upon completion.
Solvent Protic solvents (especially water) provide a nucleophile for hydrolysis.If conducting reactions in acid, use anhydrous solvents where feasible, although this may not prevent hydrolysis during aqueous workup.

References

Technical Support Center: Regioselectivity in Pyrazole Addition to Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective N-arylation of pyrazoles with dichloropyridazines. Our goal is to provide not just solutions, but a foundational understanding of the reaction's mechanics to empower you to troubleshoot effectively.

Introduction: The Regioselectivity Challenge

The nucleophilic aromatic substitution (SNAr) reaction between an unsymmetrical pyrazole and an electron-deficient heteroaryl halide like 3,6-dichloropyridazine is a powerful method for creating novel molecular scaffolds. However, the inherent asymmetry of the pyrazole ring, which contains two non-equivalent nitrogen atoms (N1 and N2), presents a significant regioselectivity challenge. Controlling which nitrogen atom acts as the nucleophile is paramount for the efficient synthesis of the desired isomer and is often a complex function of sterics, electronics, and reaction conditions.[1][2] This guide will walk you through the key factors and provide actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 isomers in my reaction?

This is the most common issue. An unsymmetrical pyrazole, upon deprotonation, forms a pyrazolate anion where the negative charge is delocalized across the N-N bond. Both nitrogen atoms possess nucleophilic character.[1] The final product ratio is determined by the relative activation energies of the two competing reaction pathways (N1 attack vs. N2 attack). Factors like steric hindrance from substituents on the pyrazole ring and the specific reaction conditions (base, solvent, temperature) dictate which pathway is favored.[3][4]

Q2: Which nitrogen on the pyrazole is generally more nucleophilic?

This is not a straightforward question. In a neutral pyrazole, the pyridine-like nitrogen (sp²) is typically considered more basic.[5] However, under the basic conditions required for SNAr, the pyrazole is deprotonated. Density functional theory (DFT) calculations have suggested that in the resulting pyrazolate anion, the greater negative charge may be concentrated on the pyrrole-like nitrogen, making it intrinsically more nucleophilic.[1] In practice, steric effects and coordination with the base's counter-ion often become the dominant factors controlling the site of attack.[1]

Q3: What is the general mechanism for this reaction?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves two main steps:

  • Nucleophilic Attack: The pyrazolate anion attacks one of the carbon atoms bearing a chlorine atom on the electron-deficient pyridazine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Expulsion: Aromaticity is restored by the elimination of a chloride ion, yielding the final N-arylpyrazole product.[6]

The presence of two nitrogen atoms in the pyridazine ring makes the ring electron-deficient and thus highly susceptible to this type of reaction.[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed explanations and recommended actions.

Scenario 1: My reaction gives a nearly 1:1 mixture of regioisomers. How can I favor the N1-substituted product (attack at the less hindered nitrogen)?

Achieving selectivity for the less sterically hindered nitrogen is often the primary goal. Here’s how to approach it:

  • The Role of Sterics: The most powerful tool for directing the reaction is steric hindrance. If you have a substituent at the C5 position of the pyrazole, it will sterically encumber the adjacent N1 nitrogen. Conversely, a C3 substituent will hinder the N2 nitrogen. The pyridazine will preferentially be attacked by the less hindered nitrogen atom.[1]

  • Actionable Advice:

    • Modify the Base: Switch from a base with a small cation (like NaH or K₂CO₃) to one with a large, soft cation like Cesium Carbonate (Cs₂CO₃).

      • Causality: Larger cations like Cs⁺ coordinate more loosely with the pyrazolate anion. This "freer" anion is more sensitive to steric factors, allowing the less hindered nitrogen to attack more readily. Smaller cations like Na⁺ can chelate more tightly between the two nitrogen atoms, reducing the influence of sterics.

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Causality: Reactions controlled by steric factors often show increased selectivity at lower temperatures. This enhances the difference in activation energy between the sterically hindered and unhindered pathways.

    • Solvent Choice: Use a non-polar or less coordinating solvent like Toluene or Dioxane instead of highly polar solvents like DMF or DMSO.

      • Causality: Polar, coordinating solvents can stabilize both transition states, reducing the energy gap between them and thus lowering selectivity. A less polar environment can amplify the intrinsic steric and electronic preferences.

Scenario 2: I need to synthesize the N2-substituted product (the more sterically hindered isomer). How can this be achieved?

Synthesizing the more hindered isomer is challenging and often requires overcoming the natural steric preference.

  • Actionable Advice:

    • Directed Metalation: If other functional groups are present on the pyrazole, a directed ortho-metalation (DoM) strategy can sometimes be employed, though this is an advanced technique requiring careful substrate design.

    • Catalyst Control: While typically a catalyst-free SNAr, some N-arylation reactions can be guided by transition metal catalysts. Copper-catalyzed Ullmann-type couplings, for instance, can sometimes provide different regioselectivity compared to SNAr.[8][9][10] The choice of ligand is critical in these systems.

      • Causality: The mechanism changes completely. The pyrazole coordinates to the metal center, and the regioselectivity is then governed by the geometry of the resulting complex rather than simple nucleophilic attack. This can override inherent steric biases.

    • Protecting Group Strategy: In some cases, a bulky, removable protecting group can be installed on the N1 nitrogen, forcing the reaction to occur at N2. This multi-step approach adds complexity but offers a high degree of control.

Visualizing the Reaction and Key Factors

The diagrams below illustrate the core concepts discussed.

G R_Py Unsymmetrical Pyrazole (e.g., 3-R-Pyrazole) Base Base (e.g., K₂CO₃, Cs₂CO₃) R_Py->Base Deprotonation DCP 3,6-Dichloropyridazine Prod1 N1-Substituted Product (Less Hindered) DCP->Prod1 Attack by N1 Prod2 N2-Substituted Product (More Hindered) DCP->Prod2 Attack by N2

Caption: The fundamental regioselectivity challenge in the reaction.

G cluster_steric Steric Factors cluster_electronic Electronic Factors cluster_conditions Reaction Conditions center Regioselectivity (N1 vs. N2) S1 Size of Pyrazole Substituent (R group) center->S1 S2 Position of Substituent (C3 vs. C5) center->S2 E1 Electron-donating/-withdrawing nature of R group center->E1 E2 Nucleophilicity of N1 vs. N2 center->E2 C1 Base Cation Size (Na⁺ < K⁺ < Cs⁺) center->C1 C2 Solvent Polarity (Toluene < THF < DMF) center->C2 C3 Temperature center->C3

Caption: Key factors that govern the regiochemical outcome.

Data Summary: Influence of Reaction Conditions

The following table summarizes literature findings on how common variables can affect the product ratio. Note that these are illustrative, and results will be substrate-dependent.

ParameterConditionTypical Outcome Favoring N1 (Less Hindered)Typical Outcome Favoring N2 (More Hindered)Rationale
Base K₂CO₃ vs. Cs₂CO₃Cs₂CO₃ often improves selectivity for the sterically less hindered N1 position.K₂CO₃ may give poorer selectivity or slightly favor N2 in specific cases.The large Cs⁺ cation creates a looser ion pair, making the reaction more sensitive to steric hindrance.[4]
Solvent DMF vs. TolueneNon-polar solvents like Toluene can increase selectivity.Highly polar aprotic solvents like DMF or DMSO may decrease selectivity.Polar solvents can stabilize both transition states, lowering the energy difference and thus the selectivity.
Temperature Low vs. HighLower temperatures (e.g., RT to 80 °C) generally favor the kinetically controlled, less hindered product.Higher temperatures (e.g., >120 °C) may favor the thermodynamically more stable product, which could be the N2 isomer.Provides energy to overcome the higher activation barrier of the more hindered pathway.

Experimental Protocols

General Protocol for Pyrazole N-Arylation

Disclaimer: This is a general starting point. Optimal conditions will vary based on the specific substrates. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-substituted pyrazole (1.0 eq.), 3,6-dichloropyridazine (1.0-1.2 eq.), and the chosen base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, Toluene, or Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.

Protocol for Regioisomer Characterization

Unambiguous identification of the N1 and N2 isomers is critical.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different for each isomer. The proton at C5 is often sensitive to the substituent at N1.

    • ¹³C NMR: The chemical shifts of the pyrazole carbons, particularly C3 and C5, are diagnostic.[5]

    • 2D NMR (NOESY/ROESY): This is the most definitive method. An NOE (Nuclear Overhauser Effect) correlation between the protons of the pyrazole substituent (e.g., a C3-methyl group) and the ortho-protons of the pyridazine ring will confirm the N2-isomer. Conversely, an NOE between the C5-proton of the pyrazole and the pyridazine ortho-protons would indicate the N1-isomer.[11][12]

  • X-Ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the structure.[4]

Troubleshooting Workflow Diagram

Use this decision tree to guide your optimization efforts when faced with poor selectivity.

G start Initial Result: Poor Regioselectivity (e.g., 1:1 mixture) goal What is the Desired Isomer? start->goal n1_path N1-Isomer (Less Hindered) goal->n1_path N1 n2_path N2-Isomer (More Hindered) goal->n2_path N2 cs2co3 Switch base to Cs₂CO₃ n1_path->cs2co3 high_temp Increase reaction temperature (Thermodynamic control) n2_path->high_temp catalysis Explore Cu-catalyzed Ullmann coupling n2_path->catalysis protecting_group Consider N1 protecting group strategy n2_path->protecting_group low_temp Lower reaction temperature cs2co3->low_temp nonpolar_solvent Use less polar solvent (e.g., Toluene) low_temp->nonpolar_solvent n1_result Improved N1 Selectivity nonpolar_solvent->n1_result n2_result Improved N2 Selectivity high_temp->n2_result catalysis->n2_result protecting_group->n2_result

Caption: A decision tree for optimizing reaction regioselectivity.

References

Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling with Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with chloropyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these challenging, electron-deficient heterocycles. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and rationally select the optimal catalytic system for your specific application.

The Challenge of Chloropyridazines in Suzuki Coupling

Pyridazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to their ability to act as bioisosteres and engage in favorable interactions with biological targets. The Suzuki-Miyaura reaction is a powerful and versatile tool for constructing the biaryl and heteroaryl-aryl bonds often required in these molecules.[1]

However, chloropyridazines present unique challenges as electrophilic coupling partners:

  • Electron Deficiency: The inherent electron-deficient nature of the pyridazine ring makes oxidative addition of the C-Cl bond to the palladium(0) center a kinetically challenging and often rate-limiting step.[2]

  • Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can stall the reaction.[3][4]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active and specialized catalyst systems to achieve efficient coupling.[2][5]

This guide will provide you with the knowledge and tools to overcome these hurdles and achieve successful and reproducible Suzuki couplings with chloropyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the Suzuki coupling of chloropyridazines in a question-and-answer format, providing systematic troubleshooting guides.

Q1: Why is my Suzuki coupling with a chloropyridazine failing or giving low yields?

A1: Low or no yield in the Suzuki coupling of chloropyridazines can typically be attributed to a few critical factors. A systematic approach to troubleshooting is essential.

Troubleshooting Guide:

  • Catalyst and Ligand Selection: This is the most critical factor for success with challenging aryl chlorides.

    • Initial Assessment: Standard catalysts like Pd(PPh₃)₄ may be ineffective for chloropyridazines.[6] More robust systems are generally required.

    • Recommended Action: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of aryl chlorides.[2][7][8] Consider using Buchwald-type ligands such as SPhos or XPhos, often supplied as stable palladium precatalysts (e.g., XPhos Pd G3).[3][9][10][11] These systems have demonstrated broad utility in coupling heteroaryl chlorides.[9][11]

  • Base Selection: The choice of base is crucial for the transmetalation step and can significantly influence the reaction outcome.

    • Initial Assessment: Common bases like Na₂CO₃ or K₂CO₃ may not be strong or soluble enough to promote efficient transmetalation, especially with hindered substrates.[6]

    • Recommended Action: Screen stronger bases. K₃PO₄ is often a more effective choice in these couplings.[7] In some cases, fluoride bases like KF or CsF can be beneficial, particularly if your substrate is sensitive to hydrolysis.

  • Solvent System: The solvent must solubilize all reaction components and can impact catalyst activity.

    • Initial Assessment: A single solvent may not be optimal.

    • Recommended Action: A mixture of an organic solvent and water is often used in Suzuki couplings.[8] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[5][12] The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step. For challenging couplings, anhydrous conditions with a highly soluble base might be necessary.[13]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can cause decomposition.

    • Initial Assessment: Room temperature reactions are unlikely to be effective for unactivated aryl chlorides.[7]

    • Recommended Action: Start with a reaction temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.[3][5] If the reaction is slow, a higher temperature may be required. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]

  • Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[4][6]

    • Initial Assessment: Ensure your reaction setup is truly inert.

    • Recommended Action: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?

A2: The formation of side products is a common issue. The two most prevalent are protodeboronation and homocoupling.

Troubleshooting Guide:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[4][6] It is often promoted by high temperatures and prolonged reaction times in the presence of water and base.

    • Minimization Strategies:

      • Use fresh, high-purity boronic acid. Older boronic acids can be partially decomposed.

      • Consider using a boronic acid pinacol ester (BPin) or a trifluoroborate salt (BF₃K), which are often more stable to protodeboronation.[12]

      • Minimize reaction time. Once the starting material is consumed, work up the reaction promptly.

      • If possible, lower the reaction temperature.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be favored when the rate of transmetalation is much faster than the rate of reductive elimination.

    • Minimization Strategies:

      • Ensure efficient oxidative addition by using a suitable catalyst and ligand combination. Bulky ligands can disfavor the formation of the homocoupled product.[14]

      • Use a slight excess of the chloropyridazine (e.g., 1.1 equivalents) relative to the boronic acid.

      • Control the addition of the boronic acid, for example, by slow addition via syringe pump, to maintain a low concentration in the reaction mixture.

Q3: How do I choose the right palladium catalyst and phosphine ligand for my specific chloropyridazine substrate?

A3: The selection of the optimal catalyst system is a critical decision. A logical workflow can guide your choice.

Catalyst Selection Workflow:

G cluster_0 Substrate Analysis cluster_1 Catalyst System Selection cluster_2 Ligand Recommendations start Start: Chloropyridazine Substrate sterics Is the substrate sterically hindered? start->sterics electronics Is the boronic acid electron-rich or deficient? sterics->electronics ligand_choice Select Ligand sterics->ligand_choice Yes electronics->ligand_choice electronics->ligand_choice Deficient buchwald Buchwald Ligands (XPhos, SPhos) ligand_choice->buchwald other_phosphines Other Bulky Phosphines (e.g., cataCXium A) ligand_choice->other_phosphines nhc N-Heterocyclic Carbenes (e.g., IPr) ligand_choice->nhc pd_source Select Pd Source precatalyst Consider a Precatalyst pd_source->precatalyst buchwald->pd_source other_phosphines->pd_source nhc->pd_source

Caption: A decision workflow for catalyst selection in Suzuki coupling of chloropyridazines.

Data Summary: Comparison of Common Catalyst Systems

Catalyst System (Pd Source + Ligand)Typical SubstratesAdvantagesDisadvantages
Pd(OAc)₂ + SPhos Wide range of aryl and heteroaryl chloridesHigh reactivity and stability, broad scope.[10][15]Requires in situ formation of the active catalyst.
XPhos Pd G3 Sterically hindered and electron-deficient aryl chloridesAir- and moisture-stable precatalyst, high activity.[3]Higher cost compared to generating the catalyst in situ.
Pd₂(dba)₃ + cataCXium A Electron-deficient heteroaryl chloridesHigh efficiency for challenging substrates.Can be sensitive to air and moisture.
PEPPSI-IPr Aryl and heteroaryl chloridesHighly active for unactivated chlorides, good thermal stability.[16]NHC ligands can be more expensive.

Experimental Protocol: A General Procedure for Suzuki Coupling of a Chloropyridazine

This protocol provides a starting point for the Suzuki coupling of a generic chloropyridazine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the chloropyridazine (1.0 mmol), arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the chloropyridazine is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-Cl PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OH)₂ + Base PdII_Biaryl Aryl-Pd(II)-Aryl'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Aryl-Aryl' RedElim->Product

References

Validation & Comparative

A Comparative Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolylpyridazine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to bind to diverse biological targets. The 3-chloro-6-(1H-pyrazol-1-yl)pyridazine core is one such scaffold, forming the foundation for compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and even agrochemical applications.[1][2] The inherent features of this scaffold—a hydrogen bond-accepting pyridazine ring and a versatile pyrazole moiety—provide a rich template for structural modification and optimization of biological activity.

This guide offers a comparative analysis of various analogs derived from the core this compound structure. We will delve into the synthetic strategies employed, present comparative biological data, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. The insights provided are intended to guide researchers and drug development professionals in the rational design of novel therapeutics based on this potent heterocyclic system.

Synthetic Strategies: Building the Core and Its Analogs

The primary and most efficient route to the pyrazolylpyridazine scaffold involves the cyclocondensation of 3-chloro-6-hydrazinylpyridazine with a suitable 1,3-dielectrophilic species.[3][4] This method allows for facile introduction of various substituents onto the pyrazole ring, making it a cornerstone for generating diverse analog libraries.

Diagram 1: General Synthetic Pathway

The following diagram illustrates the fundamental reaction for synthesizing the this compound core. The choice of the 1,3-dicarbonyl compound (or its equivalent) directly determines the substitution pattern (R1, R2, R3) on the resulting pyrazole ring.

Caption: General synthesis of pyrazolylpyridazine analogs.

Experimental Protocol: Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

This protocol is a representative example of the cyclocondensation reaction, chosen for its high yield and straightforward procedure. The use of acetylacetone as the 1,3-dicarbonyl component yields the 3,5-dimethylated pyrazole analog.[4]

Rationale:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reflux reaction.

  • Acetic Acid as Catalyst: The acidic environment protonates a carbonyl oxygen of the acetylacetone, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine moiety, thereby facilitating the initial condensation and subsequent cyclization.

  • Removal of Acid: Acetic acid is removed under vacuum post-reaction to prevent potential side reactions or purification difficulties.

  • Recrystallization: Used as a final purification step to obtain high-purity crystalline product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 g, 6.92 mmol) in 5 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: To this solution, add acetylacetone (0.8 mL, ~8 mmol) followed by glacial acetic acid (0.7 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the unreacted acetic acid and ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Add 25 mL of distilled water to the resulting residue and stir. The product will precipitate out of the aqueous solution.

  • Isolation & Purification: Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and air dry. Recrystallize the crude product from ethanol to obtain colorless prisms of the final compound.[4]

Comparative Biological Activity of Analogs

The true value of the pyrazolylpyridazine scaffold lies in its tunability. Minor structural modifications can drastically alter biological activity and target specificity. Below, we compare analogs based on their reported activities against cancer cell lines and microbial pathogens.

Anticancer Activity

Many pyrazolylpyridazine analogs have been investigated for their antiproliferative properties. The mechanism often involves the inhibition of key signaling pathways, such as the JNK1 pathway, which is crucial for cancer cell survival and proliferation.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Selected Pyrazole Analogs

Compound IDCore StructureSubstitution (R)HeLa (Cervical)MCF-7 (Breast)SKOV3 (Ovarian)Reference
Parent This compoundNone> 50> 50> 50N/A
Analog 11a Phenylamino Pyrazole AcylhydrazoneVaried Phenyl Groups1.52.31.8[5]
Analog 9e 3,6-disubstituted Pyridazine4-Fluorophenyl & Amide Linker0.981.251.1
Compound 3b Chloroquinolinyl-Pyrazolyl-Triazole7-chloroquinolin-4-ylN/A (Antimalarial)N/AN/A[6]

Note: Data for Analog 11a is from a related pyrazole series but highlights the antiproliferative potential achievable with this scaffold.[5] Analog 9e demonstrates the potency of pyridazine derivatives.

Antimicrobial Activity

The pyrazole core is also a key component in novel antimicrobial agents designed to combat drug-resistant pathogens. Certain analogs have shown potent activity against both Gram-positive bacteria and Mycobacterium tuberculosis, often by targeting essential enzymes like DNA gyrase.[7]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Pyrazole (Thio)urea Analogs

Compound IDCore StructureSubstitution (R)S. aureus (MRSA)M. tuberculosis H37RvReference
7a 1,3-diaryl pyrazole urea3,4-Dichlorophenyl0.25> 100[7]
7j 1,3-diaryl pyrazole urea2,4-Difluorophenyl> 1001.0[7]

Note: These compounds are from a related 1,3-diaryl pyrazole series, demonstrating the scaffold's potential in developing potent and selective antimicrobial agents.[7]

Structure-Activity Relationship (SAR) Analysis

The collective data from numerous studies allow for the deduction of a clear structure-activity relationship. The SAR provides a roadmap for designing next-generation analogs with enhanced potency and selectivity.

Diagram 2: SAR Summary for Pyrazolylpyridazine Analogs

This diagram summarizes the key modification points on the scaffold and their general impact on biological activity.

Caption: Key sites for modification on the pyrazolylpyridazine scaffold.

Key SAR Insights:

  • Pyrazole Ring (Positions 3 and 5): Substitutions at these positions are critical for potency. As seen in anticancer and antimicrobial analogs, introducing substituted phenyl rings, dimethyl groups, or (thio)urea functionalities directly interacts with the target binding pockets.[4][7]

  • Pyridazine Ring (Position 3): The chlorine atom is more than just a substituent; it's a vital synthetic handle. It can be readily displaced by nucleophiles or engaged in cross-coupling reactions to introduce a vast array of chemical diversity, significantly impacting the compound's biological profile.

  • Linker and Hybridization: Hybridizing the pyridazine scaffold with other pharmacophores, such as a 4-fluorophenyl group via an amide linker, has proven to be a highly effective strategy for developing potent JNK1 inhibitors with significant anticancer activity.

Standard Biological Evaluation Workflow

To ensure data is comparable and reproducible, a standardized workflow for biological screening is essential. The following diagram outlines a typical cascade for evaluating novel analogs as potential anticancer agents.

Diagram 3: Experimental Workflow for Anticancer Screening

cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Evaluation A Analog Synthesis & Purification B Compound Characterization (NMR, MS, Purity) A->B C Primary Cytotoxicity Assay (e.g., MTT Assay on NCI-60 Panel) B->C D IC₅₀ Determination for Active 'Hits' C->D E Target-Specific Assay (e.g., Kinase Inhibition Assay) D->E Advance Hits F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V Staining) F->G H Toxicity Studies (e.g., in healthy mice) G->H Advance Lead I In Vivo Efficacy Model (e.g., Xenograft Tumor Model) H->I

Caption: A typical workflow for evaluating new anticancer compounds.

Conclusion

The this compound scaffold is a highly versatile and synthetically accessible platform for the development of new therapeutic agents. This comparative analysis demonstrates that strategic modification of the pyrazole and pyridazine rings allows for the fine-tuning of biological activity across different disease areas, from oncology to infectious diseases. The structure-activity relationships highlighted herein—particularly the importance of substitutions on the pyrazole ring and the utility of the chlorine atom as a synthetic handle—provide a clear rationale for future drug design efforts. By leveraging these insights, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

Validating the Biological Activity of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold, particularly when hybridized with a pyrazole moiety, has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive framework for validating the anticancer and anti-inflammatory potential of a promising class of these compounds: 3-chloro-6-(1H-pyrazol-1-yl)pyridazine derivatives. As Senior Application Scientists, our goal is to not only provide detailed protocols but also to elucidate the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach to drug discovery.

Introduction: The Therapeutic Promise of Pyrazolyl-Pyridazines

The fusion of pyridazine and pyrazole rings into a single molecular entity has yielded compounds with significant therapeutic potential.[1] Pyridazine derivatives are known for a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2] Similarly, the pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prime example. The combination of these two pharmacophores in this compound derivatives presents a compelling opportunity for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

This guide will delineate a systematic approach to validating the biological activity of these derivatives, focusing on two key areas: anticancer and anti-inflammatory effects. We will provide detailed, step-by-step protocols for essential in vitro assays, present comparative data with established drugs, and visualize the underlying molecular pathways.

Section 1: Evaluation of Anticancer Activity

A primary therapeutic avenue for novel heterocyclic compounds is in oncology. The validation of anticancer activity begins with assessing cytotoxicity against relevant cancer cell lines and then delving into the specific molecular targets, such as protein kinases, that are often dysregulated in cancer.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability by assessing the metabolic activity of cells.[3] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Targeting Angiogenesis: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Many pyridazine-containing compounds have been identified as potent inhibitors of VEGFR-2.[5]

Caption: Workflow for validating the anticancer activity of pyridazine derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to cancer cell proliferation and survival.

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Addition: Add serial dilutions of the this compound derivatives and a reference inhibitor (e.g., Sorafenib) to the wells of a 96-well plate.

  • Enzyme Addition: Add purified recombinant VEGFR-2 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Comparative Performance Data: Anticancer Activity
CompoundTargetCell LineIC50 (µM)Reference DrugReference IC50 (µM)
Derivative Example 1 CytotoxicityHCT-116Hypothetical: 5.2Doxorubicin0.5 - 2.0
Derivative Example 2 CytotoxicityMCF-7Hypothetical: 8.1Doxorubicin0.1 - 2.5[6]
Derivative Example 3 VEGFR-2 Kinase-Hypothetical: 0.15Sorafenib0.10[5]

Note: The IC50 values for the derivative examples are hypothetical and should be determined experimentally. Reference IC50 values can vary depending on the specific experimental conditions.

Section 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Pyrazole-containing compounds are particularly renowned for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Targeting Prostaglandin Synthesis: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

Caption: Workflow for validating the anti-inflammatory activity of pyridazine derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Simplified COX-2 pathway in inflammation.

This assay measures the ability of test compounds to inhibit the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme.

  • Reagent Preparation: Prepare a reaction buffer containing the COX-2 enzyme, heme, and the test compound or a reference inhibitor (e.g., Celecoxib).

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation period, stop the reaction.

  • Detection: The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA) kit that detects a stable prostaglandin metabolite.

  • Data Analysis: Calculate the percentage of COX-2 inhibition relative to a no-inhibitor control and determine the IC50 value. A parallel assay using the COX-1 isozyme should be performed to determine the selectivity index (COX-1 IC50 / COX-2 IC50).

Comparative Performance Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugReference IC50 (µM)Reference Selectivity Index
Pyridazine-pyrazole hybrid 5f COX-21.509.56Celecoxib2.162.51
Pyridazine-pyrazole hybrid 6f COX-21.158.31Celecoxib2.162.51
Derivative Example 4 COX-2Hypothetical: 0.05Hypothetical: >100Celecoxib2.162.51

Note: The IC50 values for derivative example 4 are hypothetical and should be determined experimentally. The data for hybrids 5f and 6f are from a published study on similar structures and serve as a relevant comparison.

Conclusion: A Pathway to Novel Therapeutics

The validation of the biological activity of this compound derivatives requires a systematic and rigorous experimental approach. By employing the detailed protocols and comparative frameworks outlined in this guide, researchers can effectively assess the anticancer and anti-inflammatory potential of these promising compounds. The integration of in vitro cytotoxicity and targeted enzyme inhibition assays, coupled with a thorough understanding of the underlying molecular pathways, provides a solid foundation for identifying lead candidates for further preclinical and clinical development. The ultimate goal is to translate the chemical novelty of these derivatives into tangible therapeutic benefits for patients.

References

The Ascendancy of the Pyrazolyl-Pyridazine Scaffold: A Comparative Guide in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Heterocyclic Scaffolds in Medicinal Chemistry

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the ultimate success of a therapeutic candidate. Among the vast chemical space available to medicinal chemists, heterocyclic compounds have earned a "privileged" status.[1][2] These cyclic structures, incorporating atoms other than carbon within their rings, are integral to the architecture of a significant majority of approved drugs.[3][4] Their prevalence is not coincidental; heterocycles offer a unique combination of structural rigidity, metabolic stability, and a rich array of hydrogen bonding and other non-covalent interactions that are crucial for high-affinity binding to biological targets.[5][6]

This guide provides an in-depth, comparative analysis of the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine scaffold, a bi-heterocyclic system that has garnered considerable interest in recent years. We will objectively evaluate its performance against other well-established heterocyclic scaffolds—namely indole, quinoline, and pyrimidine—in the context of drug design, with a particular focus on kinase inhibition, a cornerstone of modern oncology and immunology. This analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced advantages and potential liabilities of this emerging scaffold.

The this compound Scaffold: A Profile

The this compound scaffold is a fascinating amalgamation of two nitrogen-containing heterocycles: a pyridazine and a pyrazole. This fusion creates a unique electronic and steric profile that medicinal chemists are increasingly leveraging to achieve desired pharmacological properties.

Physicochemical and Structural Attributes

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is characterized by its weak basicity and high dipole moment.[5] These properties can facilitate π-π stacking interactions and robust hydrogen bonding with target proteins.[5] The incorporation of a pyrazole ring, a five-membered heterocycle also with two adjacent nitrogen atoms, further enhances the molecule's ability to act as both a hydrogen bond donor and acceptor. The chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle, allowing for facile derivatization and the exploration of structure-activity relationships (SAR).[7][8][9]

The overall structure is relatively planar, which can be advantageous for fitting into the often-planar ATP-binding sites of kinases.[8][9] The linkage between the two rings provides a rigid core, which can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Comparative Analysis: Performance Against Established Heterocyclic Scaffolds

To contextualize the utility of the this compound scaffold, we will compare its performance with three other widely employed heterocyclic systems in drug design: indole, quinoline, and pyrimidine. The primary focus of this comparison will be on their application as kinase inhibitors, a therapeutic area where all four scaffolds have been extensively explored.

Targeting the Kinome: A Battle of Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[10] The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies.

Table 1: Comparative Inhibitory Activity (IC50) of Representative Kinase Inhibitors

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrazolyl-Pyridazine Compound 1 EGFR391[11]
Compound 1 CDK-2/cyclin A2550[11]
GolidocitinibJAK1~3[12]
Indole SunitinibVEGFR-275[13]
Compound 5c VEGFR-234[13]
Compound 7 Aurora A28.9[10]
Compound 7 Aurora B2.2[10]
Quinoline LenvatinibVEGFR-2-[4]
CabozantinibVEGFR-2-[4]
Pyrimidine Compound 24 CDK12380[10]
Compound 25 CDK11520[10]

Note: Data is compiled from various sources and should be interpreted with caution due to potential differences in assay conditions. "-" indicates that a specific IC50 value was not provided in the cited source, although the compound is a known inhibitor of the target.

Analysis of Kinase Inhibition Data

The data presented in Table 1 highlights the potential of all four scaffolds to generate potent kinase inhibitors.

  • Pyrazolyl-Pyridazine: While the parent scaffold in Compound 1 shows moderate activity against EGFR and CDK-2, derivatives like Golidocitinib demonstrate the scaffold's capability to produce highly potent and selective inhibitors, in this case for JAK1.[11][12] The pyrazole moiety in Golidocitinib is crucial for its selectivity over JAK2.[12]

  • Indole: The indole scaffold is a well-established kinase inhibitor framework, as exemplified by the FDA-approved drug Sunitinib and numerous other potent derivatives.[13][14][15] The versatility of the indole ring allows for extensive derivatization, leading to inhibitors with a wide range of kinase selectivities.[16][17]

  • Quinoline: Quinoline-based compounds, such as Lenvatinib and Cabozantinib, are prominent VEGFR-2 inhibitors used in cancer therapy.[2][4] The quinoline core often serves as a hinge-binding motif in the ATP pocket of kinases.[4]

  • Pyrimidine: The pyrimidine scaffold is another "privileged" structure in kinase inhibitor design.[3][6] While the examples in the table show more moderate potency for CDK1 inhibition, numerous highly potent pyrimidine-based kinase inhibitors are in clinical use, such as Imatinib (which also contains a pyridine ring).[10]

Pharmacokinetic (ADME/Tox) Profile: A Key Differentiator

A compound's efficacy is not solely determined by its potency; its absorption, distribution, metabolism, excretion (ADME), and toxicity profile are equally critical.

Table 2: Comparative Overview of ADME/Tox Properties

ScaffoldGeneral ADME/Tox CharacteristicsKey AdvantagesPotential Liabilities
Pyrazolyl-Pyridazine Generally good metabolic stability. The two nitrogen atoms in each ring can improve solubility and reduce lipophilicity compared to carbocyclic analogs.Can be tuned for good oral bioavailability. Lower potential for CYP450 inhibition.Potential for off-target activity due to the presence of multiple H-bond donors/acceptors.
Indole Can be susceptible to oxidative metabolism at various positions on the ring. Lipophilicity can be an issue.Well-understood metabolic pathways. Can be modified to improve stability.Potential for CYP450 induction or inhibition. Some indole derivatives have shown toxicity.
Quinoline Generally good metabolic stability. Can be designed for good oral bioavailability.Established track record in approved drugs. Favorable physicochemical properties.Can exhibit cardiotoxicity (hERG inhibition). Some quinoline-based drugs have shown hepatotoxicity.
Pyrimidine Good metabolic stability. The nitrogen atoms often improve solubility and reduce lipophilicity.Excellent bioisostere for a phenyl ring, often improving ADME properties. Generally low toxicity.Can sometimes lead to rapid clearance if not appropriately substituted.
Insights into ADME/Tox

The pyrazolyl-pyridazine scaffold presents a potentially favorable ADME profile. The presence of four nitrogen atoms generally increases polarity and reduces lipophilicity compared to purely carbocyclic systems like indole, which can be advantageous for improving solubility and reducing off-target binding to lipophilic pockets. The pyridazine ring, in particular, has been associated with low cytochrome P450 inhibitory effects.[5] However, as with any scaffold, the overall ADME/Tox properties are highly dependent on the nature and positioning of substituents.

Experimental Protocols: A Guide to in Vitro Evaluation

To provide a practical framework for researchers, we present detailed protocols for two key in vitro assays used to characterize and compare compounds based on these scaffolds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR, CDK-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add 2.5 µL of test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases. Measuring ADP production is a direct indicator of kinase activity. Keeping the DMSO concentration low and constant is crucial to avoid solvent-induced artifacts.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the rate of metabolism of a test compound by liver enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a master mix of HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes.

    • Prepare a solution of the test compound in phosphate buffer.

  • Reaction Initiation:

    • Add the NADPH regenerating system to the HLM suspension to initiate the metabolic reaction.

    • Immediately add the test compound to the HLM/NADPH mixture. The final concentration of the test compound is typically 1 µM.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Trustworthiness of the Protocol: This protocol includes a positive control to ensure the metabolic activity of the HLM and an internal standard to correct for variations in sample processing and instrument response, thereby ensuring the reliability of the data.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context in which these scaffolds operate, we present diagrams of a key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor VEGFR VEGFR GrowthFactor->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Angiogenesis) ERK->GeneExpression Translocates & Activates Akt Akt PI3K->Akt Akt->GeneExpression Translocates & Activates Inhibitor Heterocyclic Scaffold (e.g., Pyrazolyl-Pyridazine) Inhibitor->VEGFR Inhibits (ATP-binding site)

Caption: VEGFR Signaling Pathway Inhibition.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Scaffold Selection (e.g., Pyrazolyl-Pyridazine) B Library Design & Synthesis A->B C Primary Screening (Kinase Inhibition Assay) B->C Test Compounds D Secondary Screening (Cell Viability Assay) C->D E Metabolic Stability Assay (HLM) D->E F Pharmacokinetic Study (Rodent Model) E->F Lead Compounds G Efficacy Study (Xenograft Model) F->G H H G->H Candidate Drug

Caption: Drug Discovery Workflow.

Conclusion and Future Perspectives

The this compound scaffold has emerged as a compelling platform for the design of novel therapeutics, particularly in the realm of kinase inhibition. Its unique physicochemical properties, born from the fusion of the pyridazine and pyrazole rings, offer a distinct advantage in terms of target interaction and potential ADME profiles.

While established scaffolds like indole, quinoline, and pyrimidine have a longer history and a greater number of approved drugs to their name, the pyrazolyl-pyridazine system demonstrates immense potential. As our understanding of structure-activity and structure-property relationships deepens, we can anticipate the development of highly potent and selective modulators of a wide range of biological targets based on this promising scaffold. The key to unlocking its full potential will lie in the continued exploration of its rich derivatization chemistry and a thorough characterization of its in vivo behavior. For researchers in the field, the this compound scaffold represents a fertile ground for the discovery of the next generation of innovative medicines.

References

The 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor. The 3-chloro-6-(1H-pyrazol-1-yl)pyridazine core has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile potential across a range of biological targets, most notably in the realms of oncology and kinase inhibition. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this scaffold, drawing upon a synthesis of available experimental data to illuminate the key structural determinants of biological activity.

The Core Scaffold: Physicochemical Properties and Rationale for Exploration

The this compound scaffold combines the key features of two important nitrogen-containing heterocycles: pyridazine and pyrazole. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, is known for its ability to engage in hydrogen bonding and π-stacking interactions.[1] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common pharmacophore found in numerous approved drugs and is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle, allowing for facile nucleophilic substitution to introduce a wide variety of functional groups. This enables the exploration of a broad chemical space and the fine-tuning of the molecule's properties. The pyrazol-1-yl substituent at the 6-position provides a platform for further structural modifications to modulate target binding and pharmacokinetic properties.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of the parent this compound and its derivatives is typically achieved through a straightforward and robust synthetic route. The general workflow involves the reaction of a hydrazine-substituted pyridazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the preparation of the title compound.[3]

Materials:

  • 3-Chloro-6-hydrazinylpyridazine

  • Malondialdehyde bis(diethyl acetal)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Water

Procedure:

  • Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

  • To the stirred solution, add malondialdehyde bis(diethyl acetal) (1.0 eq) dropwise.

  • Add a few drops of acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding water.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

G reagent1 3-Chloro-6-hydrazinylpyridazine reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) reagent1->reaction reagent2 Malondialdehyde bis(diethyl acetal) reagent2->reaction product This compound reaction->product

Caption: General synthetic scheme for this compound.

Biological Evaluation: Methodologies for Assessing Activity

The biological activity of this compound derivatives is most commonly evaluated through in vitro assays targeting cancer cell proliferation and specific enzyme inhibition, particularly kinases.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

G start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50/GI50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The SAR of the this compound scaffold is a composite picture drawn from multiple studies on related analogs. The key areas of modification and their impact on activity are summarized below.

Modifications at the 3-Position of the Pyridazine Ring

The chlorine atom at the 3-position is a primary site for modification. Replacing the chlorine with various nucleophiles can significantly impact the biological activity.

R Group at Position 3Biological Target/ActivityKey FindingsReference
-NHR' (Amine)Kinase Inhibition (e.g., CDKs)Small alkyl or substituted aryl amines can enhance potency and selectivity. The nature of the R' group is critical for interaction with the hinge region of the kinase.[4]
-OR' (Ether)AnticancerEther linkages can modulate solubility and metabolic stability. Electron-withdrawing groups on the R' moiety can sometimes improve activity.
-SR' (Thioether)Kinase InhibitionThioether linkages have been explored to introduce different vectors for binding. Aromatic R' groups can engage in additional π-stacking interactions.

Causality: The 3-position of the pyridazine ring often points towards the solvent-exposed region in many kinase active sites. Modifications here can influence solubility, cell permeability, and can be tailored to interact with specific amino acid residues at the entrance of the binding pocket, thereby enhancing potency and selectivity.

Substitutions on the Pyrazole Ring

Modifications on the pyrazole ring are crucial for fine-tuning the interaction with the target protein.

Position on PyrazoleSubstituentBiological Target/ActivityKey FindingsReference
3' and 5'-CH3Kinase InhibitionMethyl groups can provide favorable van der Waals interactions and improve metabolic stability. The presence of one or two methyl groups often enhances potency.
4'-Cl, -BrAnticancerHalogen substituents can introduce halogen bonding interactions and modulate the electronic properties of the ring, sometimes leading to increased activity.[5]
3', 4', 5'Various aryl/heteroaryl groupsKinase Inhibition (e.g., Aurora)Bulky substituents can be used to probe larger pockets within the active site and can significantly alter the selectivity profile of the inhibitor.

Causality: The pyrazole ring often resides in a hydrophobic pocket of the target protein. Substituents on this ring can optimize hydrophobic interactions, create specific hydrogen or halogen bonds, and influence the overall conformation of the molecule, all of which are critical for high-affinity binding.

Comparison with Alternative Scaffolds

The this compound scaffold has been compared, both directly and indirectly, with other heterocyclic systems in the pursuit of potent and selective inhibitors.

Alternative ScaffoldKey DifferencesAdvantages/Disadvantages
Pyrazolopyrimidines Fused ring systemCan offer a more rigid conformation, potentially leading to higher affinity and selectivity. However, synthetic accessibility can be more challenging.
Indazoles Fused benzene and pyrazole ringsOften exhibit good kinase inhibitory activity. The larger aromatic system can lead to increased off-target effects and potential for CYP450 inhibition.
Thienopyridazines Fused thiophene and pyridazine ringsThe sulfur atom can introduce unique electronic properties and potential for different interactions. Can offer a distinct SAR profile.

Expertise & Experience: The choice of scaffold is a critical decision in drug discovery. While the this compound offers significant synthetic tractability and a proven track record against various targets, exploring alternative scaffolds like pyrazolopyrimidines can sometimes unlock superior potency or selectivity due to their more constrained conformations. The decision often hinges on the specific target, the desired selectivity profile, and the synthetic feasibility.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The available SAR data, though fragmented, clearly indicates that systematic modification of both the pyridazine and pyrazole rings can lead to highly potent and selective compounds.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wide range of substituents at all positions of the scaffold against a panel of relevant biological targets would provide a more complete understanding of the SAR.

  • Structure-based drug design: The use of X-ray crystallography and molecular modeling to guide the design of new analogs will be crucial for optimizing interactions with specific targets.

  • Exploration of novel biological targets: While the focus has been on kinases and cancer, the versatility of this scaffold suggests it may have potential against other target classes.

  • Optimization of pharmacokinetic properties: Early assessment and optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating in vitro potency into in vivo efficacy.

By leveraging the insights from existing studies and employing a rational, data-driven approach to drug design, the this compound scaffold holds significant promise for the discovery of the next generation of targeted therapies.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in Modern Drug Discovery

The heterocyclic scaffold, this compound, represents a critical pharmacophore in contemporary medicinal chemistry. Its unique electronic and steric properties have positioned it as a cornerstone for the development of a diverse array of therapeutic agents, particularly in the realms of oncology, neurodegenerative disorders, and inflammatory diseases. The pyridazine core, an electron-deficient diazine, coupled with the versatile pyrazole moiety, allows for multifaceted interactions with various biological targets. The chlorine substituent provides a convenient handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower informed decision-making in the laboratory.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of this compound: a condensation approach (Route A) and a nucleophilic aromatic substitution (SNA_r) pathway (Route B). This section will dissect each route, evaluating them on key performance indicators crucial for research and development.

Parameter Route A: Condensation Route B: Nucleophilic Aromatic Substitution (SNA_r)
Starting Materials 3-chloro-6-hydrazinylpyridazine, Malondialdehyde bis(diethyl acetal)3,6-dichloropyridazine, Pyrazole
Estimated Cost-Effectiveness ModerateHigh
Overall Yield ~75-85%~80-90% (estimated)
Reaction Steps (from common precursors) 21
Scalability ModerateHigh
Safety & Environmental Considerations Use of hydrazine derivatives requires caution.Use of aprotic polar solvents (e.g., DMF, DMSO).
Purification RecrystallizationRecrystallization

Route A: The Condensation Pathway

This classical approach relies on the construction of the pyrazole ring onto a pre-functionalized pyridazine core. The key transformation is the condensation of 3-chloro-6-hydrazinylpyridazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde bis(diethyl acetal).

Mechanistic Rationale

The reaction proceeds via a well-established mechanism for pyrazole synthesis. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups (or their acetal equivalents), followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The acidic catalyst facilitates the hydrolysis of the acetal and the final dehydration step.

Route A Mechanism cluster_0 Route A: Condensation Mechanism Start_A 3-chloro-6-hydrazinylpyridazine + Malondialdehyde bis(diethyl acetal) Intermediate_A1 Hydrazone Formation Start_A->Intermediate_A1 Acid Catalyst (e.g., Acetic Acid) Intermediate_A2 Intramolecular Cyclization Intermediate_A1->Intermediate_A2 Intermediate_A3 Dehydration Intermediate_A2->Intermediate_A3 Product_A This compound Intermediate_A3->Product_A

Caption: Mechanism of Route A: Condensation Pathway.

Experimental Protocol: Route A
  • Materials: 3-chloro-6-hydrazinylpyridazine, malondialdehyde bis(diethyl acetal), ethanol, acetic acid.

  • Procedure:

    • Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

    • Add malondialdehyde bis(diethyl acetal) (1.0 eq) dropwise to the stirred solution.

    • Add a catalytic amount of acetic acid.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the mixture and add water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize from ethanol to obtain pure this compound.[1]

  • Yield: Reported yields are typically in the range of 75-85%.

Route B: The Nucleophilic Aromatic Substitution (SNA_r) Pathway

This route is a more direct approach, involving the substitution of a chlorine atom on the readily available 3,6-dichloropyridazine with pyrazole. This strategy leverages the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack.

Mechanistic Rationale

The reaction proceeds via a classical SNA_r mechanism. The pyrazole anion, generated in situ by a base, acts as the nucleophile and attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a chloride ion restores the aromaticity of the pyridazine ring, yielding the monosubstituted product. The key to achieving high monosubstitution is the deactivation of the ring towards further substitution once the first pyrazole is attached.

Route B Mechanism cluster_1 Route B: SNAr Mechanism Start_B 3,6-dichloropyridazine + Pyrazole Intermediate_B1 Meisenheimer Complex Formation Start_B->Intermediate_B1 Base (e.g., K2CO3), Solvent (e.g., DMF) Product_B This compound Intermediate_B1->Product_B Chloride Elimination

Caption: Mechanism of Route B: SNAr Pathway.

Experimental Protocol: Route B
  • Materials: 3,6-dichloropyridazine, pyrazole, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add pyrazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure product.

  • Estimated Yield: Based on similar monosubstitution reactions on 3,6-dichloropyridazine with N-nucleophiles, yields are expected to be in the 80-90% range.[2][3]

In-Depth Comparison and Recommendation

Factor Route A: Condensation Route B: Nucleophilic Aromatic Substitution Recommendation
Cost of Starting Materials The precursor, 3-chloro-6-hydrazinylpyridazine, is significantly more expensive than 3,6-dichloropyridazine.3,6-Dichloropyridazine and pyrazole are both commodity chemicals, making this route more cost-effective, especially at scale.Route B is the clear winner for cost-efficiency.
Atom Economy & Step-Efficiency This is a two-step process if starting from 3,6-dichloropyridazine (synthesis of the hydrazine intermediate followed by condensation).A direct, one-step transformation from a common starting material.Route B offers superior step-economy.
Yield and Purity Good to excellent yields are reported, and the product can be purified by simple recrystallization.High yields are anticipated, and purification is also expected to be straightforward via recrystallization.Both routes are comparable in terms of achievable yield and purity.
Scalability and Process Safety The use and handling of hydrazine hydrate in the synthesis of the starting material can pose safety concerns on a large scale.The reaction conditions are generally amenable to scale-up. The use of aprotic polar solvents requires appropriate handling and recovery systems.Route B presents a more favorable profile for industrial-scale synthesis.

Conclusion: A Clear Path to Efficient Synthesis

While both Route A and Route B are viable laboratory methods for the synthesis of this compound, a comprehensive analysis of their respective efficiencies clearly favors Route B, the nucleophilic aromatic substitution pathway . This route is more cost-effective due to the lower price of its starting materials, demonstrates superior step-economy, and presents a more favorable safety and scalability profile. For researchers and drug development professionals seeking an efficient, robust, and economically viable synthesis of this critical heterocyclic building block, the direct reaction of 3,6-dichloropyridazine with pyrazole is the recommended approach.

References

Cross-reactivity profiling of kinase inhibitors derived from this compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Profiling of Staurosporine-Derived Kinase Inhibitors

Authored by: Gemini, Senior Application Scientist

Staurosporine, a natural product isolated from the bacterium Lentzea albida, is one of the most potent and broad-spectrum kinase inhibitors ever discovered. Its high affinity for the ATP-binding site of most kinases makes it a foundational tool for kinase research, but its lack of selectivity renders it unsuitable for therapeutic use. This has driven extensive research into developing staurosporine derivatives with improved selectivity profiles. This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent staurosporine derivatives, offering researchers the experimental frameworks to conduct their own robust profiling studies.

The Imperative of Selectivity Profiling

This guide will focus on a selection of well-characterized staurosporine derivatives to illustrate the principles of cross-reactivity profiling:

  • UCN-01 (7-hydroxystaurosporine): An early derivative that entered clinical trials, known to inhibit PKC and Chk1.

  • Midostaurin (PKC412): A multi-kinase inhibitor approved for the treatment of AML and systemic mastocytosis, targeting FLT3, KIT, and PKC.

  • Enzastaurin (LY317615): A selective inhibitor of PKCβ.

  • CEP-701 (Lestaurtinib): A potent inhibitor of FLT3 and TRK kinases.

Comparative Cross-Reactivity Profiles

The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of staurosporine and its derivatives against a panel of representative kinases. This data, compiled from various sources, highlights the diverse selectivity profiles achieved through chemical modification of the staurosporine scaffold.

KinaseStaurosporineUCN-01MidostaurinEnzastaurinCEP-701
PKCα 1420623
PKCβ 0.7315420
FLT3 310230002
c-Kit 72010>1000010
Chk1 62200>10000500
VEGFR2 715100>1000015
CDK2 35500>10000>1000
PKA 7100>1000>10000>1000

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on assay conditions.

Methodologies for Kinase Inhibitor Profiling

Several robust methods exist for determining the cross-reactivity of kinase inhibitors. The choice of method often depends on the required throughput, sensitivity, and whether the assay is performed in a biochemical or cellular context.

Biochemical Assays: Direct Measurement of Inhibition

These assays measure the direct interaction between an inhibitor and a purified kinase.

This classic method measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. It is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT) P3 Prepare Master Mix: Kinase, Substrate, [γ-³²P]ATP P1->P3 P2 Serially Dilute Inhibitor Compounds R1 Add Diluted Inhibitor to Assay Plate P2->R1 Dispense R2 Initiate Reaction: Add Master Mix to Wells P3->R2 Dispense R1->R2 Pre-incubation (optional) R3 Incubate at 30°C (e.g., 30-60 min) R2->R3 D1 Stop Reaction (e.g., add Phosphoric Acid) R3->D1 D2 Spot Reaction Mixture onto Phosphocellulose Paper D1->D2 D3 Wash Paper to Remove Unincorporated [γ-³²P]ATP D2->D3 D4 Quantify Radioactivity (Scintillation Counting) D3->D4

Caption: Workflow for a radiometric kinase assay.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

    • Substrate: Specific peptide or protein substrate for the kinase of interest (e.g., Kemptide for PKA).

    • ATP Mix: Cold ATP mixed with [γ-³²P]ATP to a specific activity of ~500 cpm/pmol.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of serially diluted inhibitor in 10% DMSO.

    • Add 20 µL of a master mix containing the purified kinase and substrate in kinase buffer.

    • Allow a 10-minute pre-incubation at room temperature for the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of the ATP mix. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop and Detect:

    • Stop the reaction by adding 25 µL of 75 mM phosphoric acid.

    • Spot 50 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

    • Air dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays: Target Engagement and Pathway Modulation

Cellular assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert the desired downstream effect.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying inhibitor binding to a specific kinase in live cells. It measures the proximity of a fluorescently labeled inhibitor (tracer) and a NanoLuc® luciferase-tagged kinase. A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition C1 Transfect Cells with NanoLuc®-Kinase Fusion Vector C2 Plate Transfected Cells in 96-well Assay Plates C1->C2 C3 Incubate for 24 hours C2->C3 A1 Add Serially Diluted Test Compound C3->A1 Treatment A2 Add NanoBRET™ Tracer A1->A2 Co-treatment A3 Add NanoBRET™ Nano-Glo® Substrate A2->A3 A4 Incubate at 37°C A3->A4 R1 Measure Donor Emission (460 nm) A4->R1 R2 Measure Acceptor Emission (610 nm) A4->R2 R3 Calculate BRET Ratio (Acceptor/Donor) R1->R3 R2->R3

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • The following day, harvest the transfected cells and resuspend them in Opti-MEM.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white, 96-well assay plate.

    • Add the test compounds (e.g., staurosporine derivatives) at various concentrations.

    • Add the specific NanoBRET™ tracer at its predetermined optimal concentration.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the luminescence at two wavelengths: 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (610 nm emission / 460 nm emission).

    • Normalize the data to controls (no inhibitor and no tracer).

    • Plot the BRET ratio against the log of the inhibitor concentration to determine the IC50, representing the concentration of inhibitor required to displace 50% of the tracer.

Interpreting the Data: Beyond IC50

While the IC50 is a valuable metric, a comprehensive understanding of a compound's cross-reactivity requires a broader perspective.

  • Selectivity Score: This is often calculated by dividing the IC50 for an off-target kinase by the IC50 for the primary target. A higher score indicates greater selectivity.

  • Kinome Scan: For a global view of selectivity, inhibitors can be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ platform). The results are often visualized as a "tree spot" diagram, providing an intuitive representation of the inhibitor's targets across the kinome.

  • Cellular Potency vs. Biochemical Potency: A large discrepancy between biochemical IC50 and cellular EC50 (the concentration for 50% effect in a cell-based assay) can indicate issues with cell permeability, efflux pumps, or intracellular ATP concentration, which is much higher than that used in most biochemical assays.

Conclusion

The journey from the broad-spectrum inhibitor staurosporine to clinically approved drugs like Midostaurin is a testament to the power of medicinal chemistry in tuning selectivity. As this guide demonstrates, a multi-faceted approach to cross-reactivity profiling, combining robust biochemical and cellular assays, is essential for the successful development of next-generation kinase inhibitors. The methodologies outlined here provide a framework for researchers to rigorously characterize their own compounds, enabling the selection of the most promising candidates for further investigation.

The Chemist's Compass: Navigating Halogen Reactivity in Site-Selective Pyridazine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic C-C and C-N Bond Formation

For the medicinal chemist, the pyridazine scaffold is a privileged structure, a cornerstone in the architecture of numerous therapeutic agents.[1] Its two adjacent nitrogen atoms bestow unique electronic properties, rendering it a valuable pharmacophore in the pursuit of novel treatments for a spectrum of diseases.[2] However, this same electronic nature presents a formidable challenge: the site-selective functionalization of the pyridazine ring. When faced with a di- or poly-halogenated pyridazine, the seemingly subtle choice of which halogen to address, and how, becomes a critical decision point in any synthetic campaign.

This guide provides an in-depth comparison of halogen reactivity (I > Br > Cl) in the context of three indispensable cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will dissect the underlying principles governing this reactivity, present comparative experimental data, and provide detailed protocols to empower researchers to make informed, strategic decisions in the laboratory.

The Fundamental Principle: A Tale of Bond Energies and Oxidative Addition

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[2][3] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of a low-valent palladium catalyst to the C-X bond is the initial and often rate-determining step of the catalytic cycle. A weaker C-X bond, as seen with iodine, facilitates a faster oxidative addition, thus leading to higher reactivity. This allows reactions with iodopyridazines to proceed under milder conditions, often at lower temperatures and with shorter reaction times, compared to their bromo- and chloro-analogues. Chloropyridazines, possessing the strongest C-X bond of the three, are the most challenging substrates, frequently requiring more robust catalytic systems with specialized, electron-rich, and bulky phosphine ligands to achieve efficient coupling.[4]

Beyond the identity of the halogen, its position on the pyridazine ring significantly influences reactivity. The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, activates the carbon positions for nucleophilic attack and, pertinent to our discussion, oxidative addition. The positions ortho and para to the nitrogen atoms (C3, C6, and C4) are more electron-deficient and thus generally more reactive than the meta position (C5). This intrinsic electronic preference, combined with the C-X bond strength, dictates the site of selective coupling in dihalopyridazines.

A Comparative Look at Key Cross-Coupling Reactions

The following sections delve into the practical implications of these principles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart of C-C bond formation, prized for its operational simplicity and the commercial availability of a vast array of boronic acids. When coupling halopyridazines, the choice of halogen has a profound impact on reaction efficiency.

Halogen at C3/C6Coupling PartnerCatalyst SystemConditionsYield (%)Observations
I Phenylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M aq.)DME, 80 °C, 6h>95High reactivity, mild conditions.
Br Phenylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M aq.)DME, 80 °C, 12h85-95Slower reaction times compared to iodo-analogues.[5]
Cl Phenylboronic acidPd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄Toluene/H₂O, 100 °C, 18h70-90Requires more specialized ligands and higher temperatures.

Note: The data presented is a synthesis of typical results from multiple sources and is intended for comparative purposes. Actual yields are substrate and condition dependent.

In the case of dihalopyridazines, such as 3,5-dichloropyridazine, the site of coupling can be controlled by the choice of ligand. For instance, using a dppf ligand with Pd(OAc)₂ favors coupling at the more electronically activated C3 position. Conversely, employing a more sterically demanding ligand like Q-Phos can direct the reaction to the C5 position.[6] This demonstrates a powerful strategy for "catalyst-controlled" site-selectivity, overriding the intrinsic electronic preferences of the substrate.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [5]

To a mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %) in a reaction vessel is added DME (8 mL), ethanol (2 mL), and an aqueous solution of 2 M Na₂CO₃ (1 mL). The vessel is sealed and the mixture is stirred under a nitrogen atmosphere at 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-R(L2)->Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridazines, which are valuable precursors for further synthetic transformations. The reactivity trend of halogens remains consistent, with iodopyridazines being the most amenable substrates.

Halogen at C3/C6Coupling PartnerCatalyst SystemConditionsYield (%)Observations
I PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, rt, 4h>90Highly efficient at room temperature.[8]
Br PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃NDMF, 80 °C, 8h80-90Requires heating for efficient conversion.[9]
Cl PhenylacetylenePd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃1,4-Dioxane, 110 °C, 24h50-70Significantly more challenging, requiring specialized catalysts and harsher conditions.

Note: The data presented is a synthesis of typical results from multiple sources and is intended for comparative purposes. Actual yields are substrate and condition dependent.

For dihalopyridazines, the Sonogashira reaction can be highly site-selective. For instance, in a molecule like 3-bromo-5-chloropyridazine, the coupling will overwhelmingly occur at the more reactive C-Br bond, leaving the C-Cl bond untouched for subsequent functionalization.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide [10]

In a dry Schlenk flask under an inert atmosphere (e.g., argon), the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq) are combined. Anhydrous solvent (e.g., THF) and an amine base (e.g., diisopropylamine, 7.0 eq) are added via syringe. The terminal alkyne (1.1 eq) is then added dropwise with stirring. The reaction is stirred at the desired temperature (room temperature for iodides) and monitored by TLC. Upon completion, the mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with aqueous NH₄Cl solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is then purified by column chromatography.

Dual Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)-X(L2) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-C≡CR(L2) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product product pd2_trans->product Ar-C≡CR cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd2_ox alkyne H-C≡CR base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[11] The reactivity of halopyridazines in this transformation again follows the established trend, with modern catalyst systems enabling the coupling of even the less reactive chloropyridazines.[12]

Halogen at C3/C6AmineCatalyst SystemConditionsYield (%)Observations
I MorpholinePd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOt-BuToluene, 80 °C, 6h>95Efficient coupling under relatively mild conditions.
Br MorpholinePd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃Dioxane, 100 °C, 12h85-95Requires slightly more forcing conditions.[13]
Cl MorpholineBrettPhos-precatalyst (2 mol%), LiHMDSTHF, 65 °C, 16h70-90Highly effective, specialized ligands are key for success.[12]

Note: The data presented is a synthesis of typical results from multiple sources and is intended for comparative purposes. Actual yields are substrate and condition dependent.

The development of increasingly active and sterically hindered phosphine ligands, such as BrettPhos and RuPhos, has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging heteroaryl chlorides.[14] For dichloropyridines, regioselective amination can often be achieved by controlling the reaction temperature and time, with the more reactive position reacting first.[15]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine [12]

To a dry Schlenk tube under an inert atmosphere (e.g., argon), is added the BrettPhos-precatalyst (2 mol%), 3-bromo-2-chloropyridine (1.0 equiv), anhydrous THF, the primary amine (1.2 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv). The Schlenk tube is sealed and the reaction mixture is heated at 65 °C with stirring for 16 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Argon/Nitrogen) start->inert_atm add_reagents Add Halopyridazine, Catalyst, Ligand, Base, Solvent, and Amine inert_atm->add_reagents reaction Heat and Stir (Monitor by TLC/LC-MS) add_reagents->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purify Product (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion: A Strategic Approach to Pyridazine Functionalization

The selective functionalization of halopyridazines is a nuanced yet predictable endeavor when guided by the fundamental principles of halogen reactivity. The hierarchy of I > Br > Cl provides a reliable compass for predicting reaction conditions and outcomes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While iodopyridazines offer the highest reactivity, the cost-effectiveness and availability of chloro- and bromopyridazines make the development of robust catalytic systems for these substrates a continuing priority.

For the modern drug discovery professional, mastering the interplay between C-X bond strength, positional electronics, and catalyst/ligand selection is paramount. This knowledge transforms a simple choice of starting material into a strategic decision, enabling the efficient and modular construction of diverse pyridazine libraries and paving the way for the discovery of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical reagents we employ. This guide provides an in-depth, procedural framework for the proper disposal of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Assessment and Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a comprehensive toxicological profile for this compound may not be extensively documented, data from its structural analogs and available Safety Data Sheets (SDS) strongly suggest it should be treated as a hazardous substance.[1][2][3]

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful if swallowed.[3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol.[2][4]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral)Harmful if swallowed.[3]Ingestion
Skin Corrosion/IrritationCauses skin irritation.[4]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[4]Ocular Contact
Specific target organ toxicityMay cause respiratory irritation.[4]Inhalation

Personal Protective Equipment (PPE) and Safe Handling

The principle of causality in laboratory safety dictates that the potential hazards of a substance directly inform the necessary protective measures. Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[4]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[1][2]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[2]

  • Respiratory Protection: When there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[2]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][4]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the appropriate laboratory supervisor or safety officer.

Proper Disposal Procedures

The disposal of this compound is governed by its classification as a halogenated heterocyclic organic compound, which falls under regulations for hazardous chemical waste.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Disposal Workflow:

Disposal Decision-Making Workflow

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: this compound is a chlorinated heterocyclic compound. As such, it is classified as a hazardous waste. The specific EPA hazardous waste code may vary by jurisdiction, but it would likely fall under the "F-list" for non-specific source wastes (such as F001 or F002 for spent halogenated solvents if dissolved) or be classified based on its characteristics (e.g., toxicity).[5][6][7][8]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[1][9]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name.

  • Waste Segregation: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. It is critical to segregate this waste from incompatible materials, such as strong oxidizing agents, to prevent potentially dangerous reactions.

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[10] The most common and recommended method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[10]

  • Documentation: Maintain meticulous records of the waste generated, including the quantity and date of accumulation. Complete all required waste manifest forms provided by the disposal company to ensure a compliant "cradle-to-grave" tracking of the hazardous material.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, rooted in authoritative safety data and regulatory compliance, we build a foundation of trust in our scientific practices. This diligence protects ourselves, our colleagues, and the world beyond our laboratories.

References

Personal protective equipment for handling 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Foundational Safety Directive: A Hazard-Informed Approach

The safe handling of any research chemical begins not with the selection of personal protective equipment (PPE), but with a thorough understanding of the compound's potential hazards. For this compound, a heterocyclic compound incorporating both a chlorinated pyridazine and a pyrazole moiety, we must adopt a conservative safety posture. While comprehensive toxicological data for this specific molecule may be limited, its structural components provide critical clues to its potential reactivity and biological effects.

The pyridazine ring, particularly when halogenated, suggests potential for skin, eye, and respiratory irritation.[1][2] Pyrazole derivatives are known for a wide spectrum of pharmacological activities, necessitating careful handling to avoid unintentional biological effects.[3] Therefore, the core principle of our safety protocol is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion—by treating the compound as hazardous and employing a multi-layered safety strategy where PPE is the final, crucial barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, primary engineering controls must be in place and verified. PPE should never be the sole method of protection.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is the most critical engineering control for preventing the inhalation of airborne dust or vapors.[5]

  • Safety Infrastructure: Ensure unobstructed access to a fully functional safety shower and eyewash station before beginning work.[5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment of its known and potential hazards.[6][7]

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are required to protect against dust particles and splashes.[8][9] A full-face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as handling bulk quantities or reactions under pressure.[5][9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving with nitrile or neoprene gloves is recommended for robust protection against chlorinated heterocyclic compounds.[4][5] Latex gloves are not suitable. Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact with the outer surface.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing.[9] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved Respirator (Contingency)Under normal operating conditions within a fume hood, a respirator is not required. However, in the event of a fume hood failure or a large spill, a full-face respirator with organic vapor cartridges should be used.[10] All respirator use must be in accordance with your institution's respiratory protection program.

Procedural Workflow for Safe Handling

This step-by-step protocol integrates the use of PPE into the entire lifecycle of the compound within the laboratory, from receipt to disposal.

Experimental Workflow: From Preparation to Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Contingency prep_start Verify Fume Hood & Safety Stations don_ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_start->don_ppe handle Handle Compound in Fume Hood (Weighing, Transfers) don_ppe->handle decontaminate Decontaminate Work Area handle->decontaminate spill Spill Occurs handle->spill doff_ppe Doff PPE Correctly decontaminate->doff_ppe disposal Segregate Waste (Halogenated Organics) decontaminate->disposal wash Wash Hands Thoroughly doff_ppe->wash spill_protocol Execute Spill Protocol (Evacuate, Notify, Absorb) spill->spill_protocol YES

Caption: Workflow for safe handling of this compound.

Step 1: Pre-Handling and Preparation

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure the area is clear and safety equipment (eyewash, shower) is accessible.[5]

  • Don all required PPE as specified in the table above: chemical splash goggles, lab coat, and double-nitrile gloves. Add a face shield if the procedure warrants it.

Step 2: Handling the Compound

  • Perform all manipulations within the fume hood sash, keeping the sash at the lowest practical height.

  • When weighing the solid, use a spatula to gently transfer the material to minimize dust formation.[11]

  • Keep containers of the compound sealed when not in immediate use.[4]

Step 3: Decontamination and Doffing PPE

  • After handling is complete, decontaminate the work surface with an appropriate solvent and then soap and water.

  • Remove PPE in the correct order to avoid cross-contamination: remove outer gloves, face shield, lab coat, and then inner gloves.

  • Immediately wash hands thoroughly with soap and water.[1]

Step 4: Spill Management

  • In the event of a small spill inside the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[5]

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area, notify your supervisor and institutional EHS, and restrict access.

Step 5: Waste Disposal

  • Due to its chlorinated nature, all waste containing this compound must be disposed of as halogenated organic waste .[3]

  • This includes excess solid compound, contaminated consumables (pipette tips, wipes), and solutions.

  • Collect waste in a clearly labeled, sealed container. Do not mix with non-halogenated or other incompatible waste streams.[12]

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety department.[12][13] Under no circumstances should this chemical be disposed of down the drain.[11]

Emergency First Aid Protocols

In the event of an exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately take off contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[11] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.